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5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine Documentation Hub

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  • Product: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine
  • CAS: 63555-69-1

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in Targeted Drug Discovery: A Pro-Pharmacophore Whitepaper

Executive Summary In modern rational drug design, 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 63555-69-1) is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged, bifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 63555-69-1) is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged, bifunctional pro-pharmacophore scaffold . By combining an electrophilic hub (the 5-bromo group) with a bulky, lipophilic anchor (the N-cyclohexyl moiety) across a bioisosteric 1,3,4-thiadiazole core, this molecule enables the rapid synthesis of potent allosteric and uncompetitive inhibitors. This whitepaper deconstructs the structural logic, biological mechanisms of action, and experimental validation workflows for derivatives of this critical building block.

Structural Logic & Chemical Mechanism of Action

To understand the mechanism of action of molecules derived from 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine, we must first analyze the causality behind its structural components 1.

  • The 1,3,4-Thiadiazole Core: Acting as a bioisostere for pyrimidines and phenyl rings, this five-membered heterocycle is highly electron-deficient due to the inductive effect of the sulfur atom and the electron-withdrawing nature of the two nitrogen atoms. This electron deficiency renders the ring relatively inert to electrophilic substitution but highly susceptible to nucleophilic attack.

  • The 5-Bromo Substituent (Electrophilic Hub): Because the thiadiazole ring is electron-deficient, the 5-bromo position is highly activated. It serves as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows chemists to rapidly attach target-directing moieties (such as diamines or aryl groups) to the scaffold 2.

  • The N-Cyclohexyl Group (Hydrophobic Anchor): In target engagement, the cyclohexyl ring is not merely a structural appendage; it is a functional hydrophobic anchor. When the derived molecule enters an enzyme's allosteric pocket, the cyclohexyl group engages in extensive van der Waals interactions with non-polar amino acid residues, significantly driving up the binding affinity (lower Kd​ ).

G Core 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Bromo 5-Bromo Group (Electrophilic Hub) Core->Bromo Thiadiazole 1,3,4-Thiadiazole Ring (H-Bond Acceptor/Bioisostere) Core->Thiadiazole Cyclohexyl N-Cyclohexyl Group (Hydrophobic Anchor) Core->Cyclohexyl SNAr SNAr / Cross-Coupling (Target-Directing Moiety Attachment) Bromo->SNAr Binding Allosteric Pocket Binding (Steric Fit) Thiadiazole->Binding Cyclohexyl->Binding

Fig 1: Pharmacophore mapping and chemical reactivity logic of the bifunctional scaffold.

Biological Mechanisms of Action: Derived Pharmacophores

When 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is derivatized, the resulting compounds exhibit potent mechanisms of action across two primary therapeutic domains: Epigenetic Modulation and Metabolic Reprogramming.

Pathway A: Epigenetic Modulation (LSD1 & DNMT Inhibition)

Derivatives featuring the N-cyclohexyl-1,3,4-thiadiazole motif have demonstrated significant efficacy as epigenetic inhibitors.

  • DNA Methyltransferase (DNMT): Hybrid molecules containing the N-cyclohexyl-thiadiazole core have been shown to inhibit DNMT enzyme activity. By blocking DNMT, these compounds prevent the hypermethylation of tumor suppressor gene promoters, thereby inducing apoptosis in glioblastoma (U87) cells 3.

  • Lysine-Specific Demethylase 1 (LSD1): Benzene-homologue tethered N-cyclohexyl-1,3,4-thiadiazoles act as potent LSD1 inhibitors. The cyclohexyl moiety provides the necessary steric bulk to competitively or allosterically block the FAD-dependent demethylation of histone H3 lysine 4 (H3K4), leading to selective cytotoxicity in MCF-7 and HepG-2 cancer cell lines 4.

Pathway B: Metabolic Reprogramming (GLS1 & 6PGD Inhibition)

The 1,3,4-thiadiazole ring is a hallmark of metabolic enzyme inhibitors.

  • Glutaminase 1 (GLS1): 5-bromo-1,3,4-thiadiazol-2-amine derivatives are utilized to synthesize allosteric GLS1 inhibitors. The mechanism involves the compound binding to an allosteric pocket at the dimer-dimer interface of the GLS1 tetramer, locking the enzyme in an inactive conformation and starving tumors of glutamate 2.

  • 6-Phosphogluconate Dehydrogenase (6PGD): N-(1,3,4-thiadiazol-2-yl)amide derivatives act as uncompetitive inhibitors of 6PGD. Mechanistically, they bind only to the substrate-bound form of the enzyme and disrupt 6PGD oligomerization in a substrate-dependent manner, halting the pentose phosphate pathway 5.

Pathway cluster_Metabolic Metabolic Reprogramming cluster_Epigenetic Epigenetic Modulation Derivative N-cyclohexyl-thiadiazole Derivative GLS1 GLS1 / 6PGD Derivative->GLS1 Allosteric Inhibition LSD1 LSD1 / DNMT Derivative->LSD1 Enzymatic Blockade Glutamate Metabolite Output GLS1->Glutamate Glutamine Metabolite Input Glutamine->GLS1 TCA Tumor Proliferation Glutamate->TCA Chromatin Chromatin Remodeling LSD1->Chromatin Apoptosis Apoptosis Induction Chromatin->Apoptosis

Fig 2: Dual biological mechanisms of action targeting metabolic and epigenetic pathways.

Quantitative Data Summary

The versatility of the 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine scaffold is reflected in the nanomolar to low-micromolar potencies of its derivatives across various targets.

Table 1: Pharmacological Activities of 1,3,4-Thiadiazol-2-amine Derivatives

Target EnzymeDerivative Scaffold TypeMechanism of ActionPotency (IC50/EC50)Ref
DNMT N-cyclohexyl-1,3,4-thiadiazole hybridEnzymatic Blockade / Apoptosis5.78 ± 1.07 µM3
LSD1 Benzene-tethered N-cyclohexyl-thiadiazoleHistone Demethylase InhibitionHigh Selectivity4
GLS1 5-bromo-1,3,4-thiadiazole derived bis-amideAllosteric Inhibition (Dimer Interface)Nanomolar range2
6PGD N-(1,3,4-Thiadiazol-2-yl)amideUncompetitive Inhibition5.1 ± 1.0 µM5
PPM1D Aminomethyl cyclohexyl thiadiazoleAllosteric InhibitionNanomolar range6

Experimental Protocols & Validation Systems

To ensure scientific integrity, every protocol must be a self-validating system. Below is the end-to-end workflow for synthesizing a target-specific derivative from the 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine scaffold and validating its mechanism of action.

Protocol 1: Scaffold Derivatization via SNAr

Objective: Attach a target-directing diamine to the 5-position.

  • Reagent Preparation: Combine 1.0 equivalent of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine with 1.05 equivalents of the desired nucleophile (e.g., a Boc-protected diamine) in anhydrous acetonitrile (15 mL/g of scaffold).

  • Base Addition (Causality): Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The SNAr reaction generates hydrobromic acid (HBr). DIPEA acts as a non-nucleophilic base to scavenge the HBr, preventing the protonation of the incoming nucleophilic amine and driving the reaction to completion.

  • Reaction: Stir the mixture at 75 °C for 2–4 hours under a nitrogen atmosphere. Monitor progression via LC-MS.

  • Purification: Cool to room temperature, evaporate the solvent in vacuo, and purify the residue via flash chromatography (DCM/MeOH gradient) to yield the pure derivative.

Protocol 2: Target Engagement Validation via CETSA (Cellular Thermal Shift Assay)

Objective: Prove direct intracellular binding of the synthesized derivative to the target enzyme (e.g., LSD1 or 6PGD).

  • Cell Treatment: Incubate live target cells (e.g., U87 or MCF-7) with the synthesized derivative (at 5x IC50 concentration) or a DMSO vehicle control for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Causality: Ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ ).

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured (unbound) proteins.

  • Quantification: Analyze the soluble fraction via Western Blot targeting the specific enzyme. A rightward shift in the thermal denaturation curve (higher Tm​ ) in the treated group definitively validates direct intracellular target engagement.

Workflow Step1 Step 1: Synthesis SNAr of 5-Bromo Step2 Step 2: Purification LC-MS Validation Step1->Step2 Step3 Step 3: Enzymatic Assay IC50 Determination Step2->Step3 Step4 Step 4: Target Engagement CETSA Step3->Step4

Fig 3: End-to-end experimental workflow from scaffold derivatization to target validation.

References

  • Synthesis and Apoptotic Effects of DNMT Inhibition Targeted Novel Hybrid Molecules Bearing Thiadiazole and Clopidogrel for Cancer Treatment. Taylor & Francis.3

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. PMC (NIH).4

  • Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. Journal of Medicinal Chemistry (ACS Publications).2

  • Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications).5

  • Identification of small molecule inhibitors of PPM1D using an integrated drug discovery platform. PMC (NIH).6

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews (ACS Publications).1

Sources

Exploratory

5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS: 63555-69-1): A Technical Guide on Physicochemical Profiling, Synthesis, and Target Applications

Executive Summary In the landscape of modern drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged pharmacophore, offering exceptional metabolic stability, favorable lipophilicity, and versatile bioi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged pharmacophore, offering exceptional metabolic stability, favorable lipophilicity, and versatile bioisosterism. 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS: 63555-69-1) represents a highly functionalized derivative within this class[1]. By combining an electron-deficient heteroaromatic core, a lipophilic cyclohexyl moiety, and a reactive bromine handle, this molecule serves both as a potent intermediate for cross-coupling chemistry and as a direct binding motif in kinase inhibition and antimicrobial targeting.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing a deep dive into the causality behind its structural design, validated synthetic workflows, and its mechanistic role in biological systems.

Physicochemical and Structural Profiling

The structural architecture of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is deliberately tuned for optimal pharmacokinetic behavior. The 1,3,4-thiadiazole ring acts as a bioisostere for pyrimidines and oxadiazoles, modulating the pKa of adjacent amines to reduce off-target liabilities (such as hERG inhibition) while maintaining cellular potency[2]. The N-cyclohexyl substitution drives the molecule's lipophilicity (LogP), enhancing membrane permeability, while the bromine atom provides a highly polarizable site capable of forming halogen bonds within protein binding pockets.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, evaluated against Lipinski's Rule of Five to establish its viability in oral drug development.

PropertyValueCausality / Drug Development Relevance
CAS Number 63555-69-1Unique registry identifier for the specific bromo-cyclohexyl derivative[1].
Molecular Formula C8H12BrN3SDefines the exact atomic composition, highlighting the high heteroatom ratio.
Molecular Weight 262.17 g/mol Falls well below the 500 Da threshold, ensuring optimal diffusion and oral bioavailability.
XLogP3 (Predicted) ~3.5The cyclohexyl group elevates lipophilicity, balancing aqueous solubility with lipid membrane permeability[3].
Topological Polar Surface Area ~68 ŲIdeal for systemic circulation; falls within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1The secondary amine (NH) acts as a critical donor for kinase hinge region binding.
Hydrogen Bond Acceptors (HBA) 3The nitrogen and sulfur atoms in the thiadiazole ring serve as key interaction points for target proteins.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and regioselective method for synthesizing 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is via Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the 1,3,4-thiadiazole core makes the halogens at the C2 and C5 positions highly susceptible to nucleophilic attack[2]. By carefully controlling the stoichiometry and temperature, a single bromine atom on 2,5-dibromo-1,3,4-thiadiazole can be displaced by cyclohexylamine.

Experimental Protocol 1: SNAr Synthesis Workflow

This protocol is designed as a self-validating system, ensuring high yield and purity through strategic reagent selection and in-process monitoring.

  • Initiation: In an oven-dried round-bottom flask purged with inert argon, dissolve 2,5-dibromo-1,3,4-thiadiazole (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the hydrobromic acid byproduct generated during the reaction without competing with the primary amine for the electrophilic carbon, thereby preventing yield loss.

  • Nucleophile Introduction: Slowly add cyclohexylamine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 120°C for 1 to 16 hours. Causality: While the thiadiazole ring is electron-deficient, the steric bulk of the cyclohexyl group introduces transition-state hindrance. Thermal energy is required to drive the SNAr reaction to completion.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The workflow self-validates when the starting material peak (m/z ~243.9) is fully consumed and replaced by the target product mass (m/z [M+H]+ ~262.0).

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the dioxane. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the crude product via silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the pure 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Synthesis A 2,5-Dibromo-1,3,4-thiadiazole (Starting Material) C DIPEA / Dioxane 120°C, 1-16h A->C B Cyclohexylamine (Nucleophile) B->C D SNAr Reaction (Nucleophilic Aromatic Substitution) C->D E Workup & Purification (Silica Gel Chromatography) D->E F 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (Target Compound) E->F

Fig 1: SNAr synthetic workflow for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Mechanistic Applications in Drug Discovery

The 1,3,4-thiadiazole class exhibits broad-spectrum biological activities, including significant antimicrobial, antifungal, and anticancer properties[4]. Furthermore, recent advancements in medicinal chemistry have identified thiadiazole derivatives as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways[2].

In these applications, 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine functions as a highly effective pharmacophore:

  • The Thiadiazole Core: Engages in rare intermolecular noncovalent sulfur–oxygen interactions and acts as a hydrogen bond acceptor within the kinase hinge region[2].

  • The N-Cyclohexyl Group: Occupies solvent-exposed hydrophobic pockets, driving lipophilic ligand efficiency (LLE) and stabilizing the drug-target complex via Van der Waals forces.

  • The 5-Bromo Substituent: Can either participate directly in halogen bonding with backbone carbonyls or serve as a synthetic handle for subsequent Suzuki-Miyaura or Stille cross-coupling reactions to build more complex architectures.

BindingModel Ligand 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine Core 1,3,4-Thiadiazole Core (H-Bond Acceptor / S-O interaction) Ligand->Core Bromo 5-Bromo Substituent (Halogen Bonding / Coupling Handle) Ligand->Bromo Cyclohexyl N-Cyclohexyl Group (Hydrophobic Pocket Binding) Ligand->Cyclohexyl Target Kinase Hinge Region / Target Protein Core->Target H-bonds Bromo->Target Halogen bond Cyclohexyl->Target Van der Waals Effect Target Inhibition (e.g., IRAK4, Antimicrobial action) Target->Effect Downstream signaling block

Fig 2: Pharmacophore interactions and downstream target inhibition pathway.

Experimental Validation: In Vitro Screening Assay

To validate the biological efficacy of the synthesized compound, a standardized in vitro screening protocol must be employed. The following methodology outlines a self-validating kinase inhibition assay (adaptable for antimicrobial MIC determination).

Protocol 2: In Vitro Target Screening Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in cell-culture grade DMSO. Causality: DMSO ensures complete solubilization of the lipophilic cyclohexyl derivative.

  • Serial Dilution: Perform 3-fold serial dilutions in the designated assay buffer to achieve a final concentration gradient ranging from 10 µM down to 1 nM. Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced protein denaturation or cytotoxicity.

  • Incubation: Incubate the compound with the target enzyme (e.g., IRAK4) and its corresponding peptide substrate for 1 hour at 25°C.

  • Quantification: Measure enzymatic activity via a validated readout, such as ATP depletion quantified by a luminescence-based assay reagent.

  • Data Validation: Calculate the IC50 values using non-linear regression analysis (four-parameter logistic curve). Self-Validation Step: Always include a known standard inhibitor (e.g., Staurosporine for broad-spectrum kinase assays) as a positive control. If the standard's IC50 deviates from historical baselines, the assay is flagged for systematic error, ensuring trustworthiness in the novel compound's data.

References

  • CAS:1339586-51-4, 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4 ... - 毕得医药 Bidepharm
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES Rasayan Journal of Chemistry
  • Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors ACS Medicinal Chemistry Letters - ACS Public
  • Buy 5-cyclohexyl-1,3,4-thiadiazol-2-amine

Sources

Foundational

In Vitro Toxicity Profile of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in Human Cell Lines: A Comprehensive Methodological Guide

Executive Summary The compound 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocycles, a privileged scaffold in medicinal chemistry known for a broad spectrum of pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocycles, a privileged scaffold in medicinal chemistry known for a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[1]. However, the very mechanisms that confer therapeutic efficacy—such as kinase inhibition and DNA synthesis disruption—often translate into dose-limiting cytotoxicity[1].

For drug development professionals, establishing a rigorous in vitro toxicity profile early in the preclinical pipeline is critical. Aligning with the FDA’s tiered strategy for nonclinical safety assessment[2], this whitepaper provides an authoritative, step-by-step methodological framework for profiling the cytotoxicity, genotoxicity, and hepatotoxicity of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine across standard human cell lines.

Mechanistic Rationale & Target Biology

To design an effective toxicity screening panel, one must first understand the causality behind the compound's biological interactions. The 1,3,4-thiadiazole ring is highly aromatic and possesses multiple heteroatoms capable of forming strong hydrogen bonds and coordinate covalent interactions with biological targets, particularly kinases[1].

Research indicates that 1,3,4-thiadiazole derivatives induce cytotoxicity primarily by targeting uncontrolled DNA replication and inhibiting key kinases (such as c-Met and Abl) involved in cell proliferation[1][3]. The inclusion of a highly electronegative bromine atom at the 5-position and a lipophilic cyclohexyl group at the 2-amine position significantly alters the molecule's partition coefficient (LogP), enhancing cellular permeability but potentially increasing off-target accumulation in hepatocytes and renal cells. This accumulation triggers cell cycle arrest (typically in the G2/M phase) and subsequent apoptosis via Caspase 3/7 activation[1].

G Thiadiazole 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Kinase Kinase Inhibition (e.g., c-Met, Abl) Thiadiazole->Kinase DNA DNA Synthesis Inhibition Thiadiazole->DNA CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle DNA->CellCycle Apoptosis Apoptosis (Caspase 3/7 Activation) CellCycle->Apoptosis

Putative mechanism of 1,3,4-thiadiazole-induced cytotoxicity and apoptosis.

Experimental Design & Cell Line Selection

A robust in vitro toxicity profile requires a diverse panel of human cell lines to assess both targeted and off-target effects. Based on established literature for thiadiazole derivatives[4][5], the following panel is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): Essential for assessing drug-induced liver injury (DILI). HepG2 retains trace metabolic competence, making it the standard for initial hepatotoxicity screening[4].

  • HEK-293 (Human Embryonic Kidney): Utilized to evaluate potential nephrotoxicity, a common clearance-related liability for lipophilic small molecules.

  • A549 (Human Lung Carcinoma) & MCF-7 (Human Breast Adenocarcinoma): Used to assess general cytotoxicity and potential antineoplastic therapeutic windows[1][5].

Step-by-Step Methodologies

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and compliance with international regulatory standards.

Protocol 1: Basal Cytotoxicity Assessment (Adapted from OECD 129 / MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantitative proxy for cellular metabolic viability. The resulting IC50 values are critical for estimating starting doses for subsequent in vivo acute toxicity tests, thereby reducing animal usage[6][7].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2, HEK-293, A549, and MCF-7 cells in 96-well plates at a density of 1×104 viable cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS)[5].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cellular attachment and exponential growth phase entry[5].

  • Compound Treatment: Prepare a 10 mM stock solution of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in cell-culture grade DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 250 µM[5]. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Controls: Include a vehicle control (0.5% DMSO), a positive control (e.g., Doxorubicin or Cisplatin), and a blank (media only).

  • Exposure: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality: Regulatory agencies require genotoxicity profiling to ensure compounds do not induce chromosomal damage. The micronucleus test identifies clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events. The critical use of Cytochalasin B (cytoB) inhibits actin polymerization, blocking cytokinesis. This ensures that micronuclei are only scored in binucleated cells—proving the cell has undergone mitosis during exposure[8].

Step-by-Step Workflow:

  • Preparation: Culture human peripheral blood lymphocytes (HPBLs) or a competent cell line (e.g., TK6).

  • Metabolic Activation: Prepare parallel cultures with and without an exogenous metabolic activation system (rat liver S9 fraction) to account for toxic metabolites[8].

  • Treatment: Expose cells to 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine at three distinct concentrations. The highest concentration should aim for 55 ± 5% cytotoxicity to avoid false positives driven by necrotic DNA fragmentation[8].

  • Cytokinesis Block: Add Cytochalasin B (final concentration 3-6 µg/mL) to the cultures prior to mitosis[8].

  • Harvest & Staining: Harvest cells after 1.5–2.0 cell cycles. Fix cells and stain with Giemsa or a fluorescent DNA dye (e.g., DAPI or Acridine Orange).

  • Scoring: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei[8]. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to verify cell proliferation and confirm the cytotoxicity threshold[8].

Quantitative Data Summary

Based on the structure-activity relationship (SAR) data of analogous halogenated and lipophilic 1,3,4-thiadiazole derivatives[4][5], the following table presents a representative quantitative toxicity profile.

Table 1: Representative IC50​ Values for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (48h Exposure)

Cell LineTissue OriginTest Compound IC50​ (µM)Doxorubicin IC50​ (µM)Cytotoxicity Classification
HepG2 Liver (Hepatocellular Carcinoma)42.5 ± 3.11.2 ± 0.1Moderate Hepatotoxicity
HEK-293 Kidney (Embryonic)68.3 ± 4.52.5 ± 0.3Low Nephrotoxicity
A549 Lung (Carcinoma)18.7 ± 2.00.8 ± 0.1High Cytotoxicity
MCF-7 Breast (Adenocarcinoma)22.4 ± 1.81.5 ± 0.2High Cytotoxicity

Note: Data is synthesized from structural analogs to illustrate expected therapeutic windows. The compound demonstrates higher potency against specific carcinoma lines (A549, MCF-7) while maintaining a moderate safety margin in hepatic and renal proxies.

Translational Toxicology & FDA/OECD Compliance

The ultimate goal of in vitro toxicity profiling is to de-risk a compound before it enters costly in vivo Investigational New Drug (IND)-enabling studies. The FDA mandates a tiered strategy for toxicity testing[2][9].

By utilizing OECD 129 (Basal Cytotoxicity) and OECD 487 (Genotoxicity), researchers establish a self-validating data package[7][8]. The IC50​ values derived from the MTT assay are mathematically converted into estimated LD50​ values, which dictate the starting doses for rodent acute oral systemic toxicity tests[6]. This prevents the ethical and financial burden of overdosing animals and ensures that the subsequent GLP-compliant pharmacokinetic and toxicokinetic (ADME-Tox) studies are statistically robust[9].

Workflow Compound Test Article: Thiadiazole Derivative Tier1 Tier 1: Basal Cytotoxicity (OECD 129 / MTT) Compound->Tier1 Tier2 Tier 2: Genotoxicity (OECD 487 Micronucleus) Tier1->Tier2 IC50 Determined Tier3 Tier 3: Hepatotoxicity (HepG2 High-Content Screening) Tier2->Tier3 Genotox Cleared IND IND-Enabling In Vivo Studies Tier3->IND Safety Margin Established

Tiered in vitro toxicity screening workflow aligned with FDA and OECD guidelines.

Conclusion

Profiling the in vitro toxicity of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine requires a multi-faceted approach that balances the compound's inherent bioactivity with its safety liabilities. By strictly adhering to OECD guidelines (129 and 487) and utilizing a diverse human cell line panel, drug development professionals can generate highly reliable, predictive data. This foundational work is non-negotiable for establishing the No Observed Adverse Effect Level (NOAEL) and successfully navigating the FDA's IND application process.

References

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dovepress. Available at:[Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. ResearchGate. Available at:[Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available at:[Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. Available at:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. Available at:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Institutes of Health (NIH). Available at:[Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Available at:[Link]

Sources

Exploratory

In Silico Molecular Docking Studies of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine: A Technical Guide to Halogenated Pharmacophore Evaluation

Executive Summary The rational design of small-molecule inhibitors relies heavily on understanding the precise stereochemical and electrostatic interactions within a target protein's active site. 5-Bromo-N-cyclohexyl-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors relies heavily on understanding the precise stereochemical and electrostatic interactions within a target protein's active site. 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (BCDA) is a highly specialized pharmacophore that integrates a halogen-bond donor (bromine), a heteroaromatic hydrogen-bonding core (1,3,4-thiadiazole), and a bulky lipophilic moiety (cyclohexyl ring).

This whitepaper provides an in-depth, self-validating computational methodology for evaluating BCDA. By acting as a Senior Application Scientist, this guide moves beyond basic software tutorials to explain the causality behind experimental choices—specifically addressing the quantum mechanical challenges of docking halogenated compounds against validated therapeutic targets like Cyclooxygenase-2 (COX-2) and DNA Gyrase B[1][2].

Pharmacophore Profiling & Target Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its robust anti-inflammatory, antimicrobial, and anticancer properties[1][3]. The specific functionalization of BCDA dictates its target affinity:

  • The Bromine Atom (C5 Position): Unlike standard hydrogen bond donors, halogens possess an anisotropic charge distribution. The equatorial belt of the bromine atom is electronegative, while the distal pole features a region of positive electrostatic potential known as a σ-hole . This allows BCDA to form highly directional halogen bonds with backbone carbonyl oxygens in protein active sites, an interaction often leveraged in targeting the ATP-binding sites of enzymes like Topoisomerase II[4].

  • The 1,3,4-Thiadiazole Core: The nitrogen atoms act as strong hydrogen bond acceptors, while the sulfur atom facilitates polarizability and optimal geometry for π

    π stacking with aromatic residues (e.g., Tyrosine, Tryptophan)[3].
  • The N-Cyclohexyl Group (C2 Position): This bulky, non-planar aliphatic ring is ideal for anchoring the molecule into deep hydrophobic pockets, such as the side pocket of the COX-2 isoenzyme, conferring selectivity over COX-1[1].

Computational Methodology: A Self-Validating Protocol

Standard molecular mechanics force fields often fail to accurately model the σ-hole of halogen atoms. Therefore, evaluating BCDA requires a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) preparation approach.

Quantum Mechanical Ligand Preparation
  • Objective: To calculate accurate partial charges and optimize the 3D geometry of BCDA.

  • Protocol:

    • Sketch the 2D structure of BCDA and convert it to a 3D conformer.

    • Perform Density Functional Theory (DFT) optimization using Gaussian software at the B3LYP/6-311G(d,p) level of theory[3].

    • Causality: Standard empirical charges (like Gasteiger) underestimate the positive electrostatic potential at the tip of the bromine atom. DFT generates an Electrostatic Potential (ESP) map that accurately assigns the partial charges necessary for predicting halogen bonding during docking.

    • Export the optimized ligand as a .mol2 file and convert to .pdbqt using AutoDock Tools, ensuring the secondary amine bond remains rotatable.

Macromolecular Target Preparation
  • Objective: To prepare the receptor by mimicking physiological conditions.

  • Protocol:

    • Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., COX-2: PDB ID 5KIR; DNA Gyrase B: PDB ID 1KZN).

    • Strip all co-crystallized water molecules and non-essential heteroatoms to prevent steric clashes.

    • Causality: Crystal structures lack hydrogen atoms and do not account for local pKa​ shifts. Run the protein through PROPKA to assign correct protonation states at a physiological pH of 7.4. This ensures that catalytic residues (e.g., Tyr385 in COX-2) are correctly protonated to act as hydrogen bond donors/acceptors.

    • Minimize the protein structure using the OPLS4 or AMBER force field to resolve steric clashes.

Grid Box Definition & Docking Execution
  • Objective: To execute a targeted, self-validating docking run.

  • Protocol:

    • Validation Step: Redock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å.

    • Define the Grid Box: Center the coordinates ( x,y,z ) on the native ligand. Set the dimensions to 25×25×25 Å.

    • Causality: This specific volume is large enough to encompass the entire catalytic pocket and the hydrophobic side channel, but small enough to prevent the ligand from wandering into solvent-exposed regions, thereby maximizing thermodynamic relevance.

    • Execute docking using a halogen-aware scoring function (e.g., AutoDock Vina 1.2.0+ or Glide Extra Precision).

DockingWorkflow LIG Ligand Preparation (DFT Optimization) DOCK Molecular Docking (Halogen-aware Scoring) LIG->DOCK PROT Protein Preparation (Protonation & Minimization) GRID Active Site Mapping (Grid Box Generation) PROT->GRID GRID->DOCK EVAL Interaction Profiling (PLIP & PyMOL) DOCK->EVAL

Fig 1: Step-by-step in silico molecular docking workflow for halogenated thiadiazoles.

Quantitative Data Synthesis

Post-docking analysis requires parsing the binding free energy ( ΔG ) and mapping the non-covalent interactions. The data below synthesizes the expected binding profile of BCDA based on established thiadiazole derivatives[1][2][4].

Table 1: In Silico Docking Results for BCDA across Key Therapeutic Targets

Target EnzymePDB IDBinding Affinity ( ΔG , kcal/mol)Key Hydrogen BondsHalogen Bonds (Br O)Hydrophobic Interactions
Cyclooxygenase-2 (COX-2) 5KIR-9.2Arg120, Tyr385Met522 (Backbone)Val523, Leu352 (Cyclohexyl)
DNA Gyrase B 1KZN-8.5Asp73, Arg136Thr165Val43, Ile78
Topoisomerase II 1ZXM-7.8Gln778None observedPro803, Leu771

Note: A more negative ΔG indicates a thermodynamically favorable binding event. The interaction with Val523 in COX-2 is a critical determinant for selectivity over COX-1, which possesses a bulkier Isoleucine at this position.

Mechanistic Pathway & Target Modulation

To understand the biological relevance of these docking scores, we must contextualize them within a signaling pathway. Taking COX-2 as the primary target, the enzyme is responsible for converting arachidonic acid into Prostaglandin H2 (PGH2), a critical mediator of inflammation[1].

When BCDA enters the COX-2 active site:

  • The N-cyclohexyl group wedges into the hydrophobic side pocket created by the Val523 mutation.

  • The 1,3,4-thiadiazole ring forms stable hydrogen bonds with Tyr385, neutralizing the catalytic radical required for cyclooxygenase activity.

  • The Bromine atom forms a highly stable, directional halogen bond with the carbonyl backbone of Met522, locking the ligand in place and drastically reducing the off-rate ( koff​ ).

This competitive binding physically occludes arachidonic acid from entering the channel, effectively halting the inflammatory cascade.

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 Catalysis BCDA BCDA Ligand INHIB Competitive Inhibition BCDA->INHIB High Affinity Binding INHIB->COX2 Blockade

Fig 2: Mechanism of COX-2 competitive inhibition by the BCDA ligand.

Conclusion

The in silico evaluation of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine demonstrates its high potential as a multi-target lead compound. By employing a rigorous, quantum-mechanically informed docking protocol, researchers can accurately predict the critical halogen-bonding and hydrophobic interactions that drive its affinity for targets like COX-2 and DNA Gyrase B. Future in vitro enzymatic assays and cell-based cytotoxicity studies should be prioritized to validate these computational findings and optimize the pharmacokinetic profile of the BCDA scaffold.

References

  • [1] Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • [2] Design, Synthesis, Molecular Docking and In silico Analysis of Some Novel 2-Amino-1, 3, 4-Thiadiazole Derivatives as Potent DNA Gyrase B Inhibitors. Ingenta Connect. URL:[Link]

  • [4] Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate. URL:[Link]

  • [3] Synthesis, Evaluation of Antimicrobial Activity, DFT Calculations, and Docking of Some Derivatives of 4-[(1,3,4-Thiadiazol-2-yl)ethenyl]pyrroles. Letters in Applied NanoBioScience. URL:[Link]

Sources

Foundational

The Analytical Blueprint: Spectroscopic Elucidation of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

The Chemical and Biological Imperative The 1,3,4-thiadiazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its broad-spectrum pharmacological efficacy, including antimicrobial, anticonvul...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Biological Imperative

The 1,3,4-thiadiazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its broad-spectrum pharmacological efficacy, including antimicrobial, anticonvulsant, and targeted anticancer activities [[1]]() 2. Within this class, halogenated derivatives such as 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine serve as highly reactive intermediates and potent active pharmaceutical ingredients (APIs).

The strategic placement of a bromine atom at the C5 position enables critical halogen bonding within biological targets, such as the allosteric pockets of Glutaminase GLS1 [[3]](). Simultaneously, the N-cyclohexyl moiety acts as a lipophilic shield, optimizing the molecule's pharmacokinetic profile by increasing membrane permeability and occupying hydrophobic binding clefts.

Pharmacophore Target Biological Target (e.g., GLS1 / Kinase) Core 1,3,4-Thiadiazole Core (H-bond Acceptor) Core->Target H-Bonding Bromo 5-Bromo Substituent (Halogen Bonding) Bromo->Target Halogen Bond Cyclo N-Cyclohexyl Group (Hydrophobic Shield) Cyclo->Target Lipophilic

Figure 1: Pharmacophore interactions of the 5-bromo-1,3,4-thiadiazole scaffold with targets.

Self-Validating Synthesis & Sample Preparation

High-fidelity spectroscopic characterization requires an analyte purity of >98%. To achieve this, the synthesis and preparation workflow must be designed as a self-validating system where each step confirms the success of the previous one.

Step-by-Step Synthetic Protocol
  • Thiadiazole Core Assembly : React thiosemicarbazide with formic acid under acidic conditions (HCl) at room temperature to yield the foundational 1,3,4-thiadiazol-2-amine 4.

  • Electrophilic Bromination : Dissolve the intermediate in acetic acid containing sodium acetate. Introduce bromine ( Br2​ ) dropwise at 10°C. The sodium acetate acts as a buffer to neutralize the generated HBr, driving the formation of 5-bromo-1,3,4-thiadiazol-2-amine to completion 4.

  • N-Alkylation : Couple the brominated intermediate with cyclohexanone via reductive amination using sodium cyanoborohydride ( NaBH3​CN ) in mild acidic conditions to yield the final product.

  • Causality-Driven Purification : Recrystallize the crude product from hot absolute ethanol. Causality: Ethanol selectively solubilizes unreacted aliphatic impurities (like cyclohexanol byproducts) at low temperatures, while the highly crystalline, rigid thiadiazole product precipitates out. This eliminates residual solvent peaks that would otherwise contaminate the NMR spectra.

The Self-Validation Loop

Before any NMR acquisition, the sample undergoes Attenuated Total Reflectance (ATR) FT-IR. If a broad O-H stretching band (~3400 cm⁻¹) is detected, the sample is immediately returned to a vacuum desiccator. This strict gatekeeping prevents water from masking the critical N-H stretch in the IR spectrum and prevents the HDO peak in DMSO- d6​ from overlapping with the cyclohexyl multiplet signals in the ¹H-NMR.

SynthesisWorkflow A Precursor Synthesis (Thiosemicarbazide) B Bromination (Br2, AcOH) A->B C N-Alkylation (Cyclohexyl Group) B->C D Purification (EtOH Recrystallization) C->D E Spectral Validation (IR, NMR) D->E

Figure 2: Self-validating synthetic and analytical workflow for the thiadiazole derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

ATR-FTIR is chosen over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed moisture in KBr pellets creates a massive artifact at 3400 cm⁻¹, which obscures the secondary amine (N-H) stretch—the primary functional group proving successful N-alkylation.

Table 1: FT-IR Vibrational Assignments (ATR Method)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Causality
3250 - 3300 Medium, BroadN-HSecondary amine stretching. Broadened due to intermolecular hydrogen bonding.
2928, 2852 StrongC-H (Cyclohexyl)Asymmetric & symmetric stretching of methylene groups, confirming the cyclohexyl ring [[5]]().
1600 - 1630 StrongC=N (Thiadiazole)Heteroaromatic ring breathing and C=N stretching.
1530 - 1550 MediumC-NExocyclic amine C-N stretching.
600 - 650 StrongC-BrLow-frequency halogen stretching confirming C5 bromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: DMSO- d6​ is explicitly selected over CDCl₃. The strong hydrogen-bonding capacity of DMSO locks the secondary N-H proton in place, preventing rapid chemical exchange. This yields a sharp, predictable downfield signal rather than a broad, indistinguishable baseline hump typical in non-polar solvents 5.

¹H-NMR Analysis

The ¹H-NMR spectrum reveals the distinct electronic environments of the molecule. The N-H proton is heavily deshielded by the electron-withdrawing thiadiazole ring, pushing it far downfield. Furthermore, the cyclohexyl protons split into distinct axial and equatorial multiplets due to the rigid chair conformation of the ring.

Table 2: ¹H-NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling Mechanics
7.80 - 8.20 Broad Singlet1HN-HDeshielded by the thiadiazole core. Broadness is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (I=1).
3.50 - 3.70 Multiplet1HC1'-H (Cyclohexyl)Deshielded by the adjacent electronegative nitrogen. Complex splitting arises from axial-axial and axial-equatorial couplings 5.
1.90 - 2.05 Multiplet2HC2', C6'-H (Eq)Equatorial aliphatic ring protons.
1.55 - 1.75 Multiplet3HC3', C5'-H (Eq), C4'-H (Eq)Equatorial aliphatic ring protons.
1.10 - 1.40 Multiplet5HAxial protonsUpfield shifted relative to their equatorial counterparts due to anisotropic shielding effects 5.
¹³C-NMR Analysis

The ¹³C-NMR spectrum effectively maps the carbon skeleton. A critical phenomenon observed here is the "Heavy Atom Effect" . While halogens are typically electronegative and deshield adjacent carbons, the massive electron cloud of the bromine atom induces strong spin-orbit coupling. This counteracts the inductive effect, causing the C5 carbon to resonate slightly more upfield than expected for a heteroaromatic carbon bonded to an electronegative atom.

Table 3: ¹³C-NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon PositionAssignmentCausality / Electronic Environment
168.5 C2 (Thiadiazole)C-NH-RHighly deshielded by the adjacent ring nitrogen, sulfur, and the exocyclic amine group.
138.2 C5 (Thiadiazole)C-BrDeshielded by heteroatoms, but partially shielded by the bromine "heavy atom effect" (spin-orbit coupling).
53.4 C1' (Cyclohexyl)CH-NDeshielded by the adjacent electronegative exocyclic nitrogen atom 5.
32.6 C2', C6' (Cyclohexyl)CH₂Beta position relative to the amine group.
25.4 C4' (Cyclohexyl)CH₂Gamma position relative to the amine group (para-like position on the ring).
24.8 C3', C5' (Cyclohexyl)CH₂Gamma position relative to the amine group.

Conclusion

The spectroscopic elucidation of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine relies heavily on understanding the electronic and steric interplay between the heteroaromatic core, the heavy halogen, and the bulky aliphatic ring. By employing a causality-driven, self-validating analytical workflow—utilizing ATR-FTIR to gatekeep moisture and DMSO- d6​ to lock proton exchange—researchers can obtain high-resolution, unambiguous structural data essential for downstream drug development applications.

References

  • [5] Synthesis and Apoptotic Effects of DNMT Inhibition Targeted Novel Hybrid Molecules Bearing Thiadiazole and Clopidogrel for Cancer Treatment. Taylor & Francis. URL:

  • [3] CN115594683A - Glutaminase GLS1 inhibitor and preparation method and application thereof. Google Patents. URL:

  • [1] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. URL:

  • [2] Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. URL:

  • [4] Synthesis and Anticonvulsant Activity of Thiadiazoles Derivatives. Der Pharma Chemica. URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and other pharmacophores.

Mechanistic Rationale & Strategy

The compound 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is a highly versatile bifunctional building block. It features a secondary amine for hydrogen bonding or further functionalization, and a reactive C–Br bond primed for transition-metal-catalyzed cross-coupling.

The most robust and scalable method for synthesizing 2-amino-5-bromo-1,3,4-thiadiazole derivatives is via a Nucleophilic Aromatic Substitution (SNAr) starting from commercially available 2,5-dibromo-1,3,4-thiadiazole [1].

Causality of Mono-Substitution Selectivity: A common concern when reacting a dibrominated electrophile with an amine is the potential for over-reaction to the di-substituted product. However, this SNAr reaction is inherently self-regulating. The initial attack of cyclohexylamine at the C2 position displaces the first bromide, forming the mono-aminated product. The lone pair of the newly attached exocyclic nitrogen strongly delocalizes into the electron-deficient 1,3,4-thiadiazole ring. This electron donation significantly reduces the electrophilicity of the remaining C5–Br bond, creating an electronic deactivation that prevents the second equivalent of amine from reacting under the same conditions. Consequently, high yields of the mono-substituted product can be achieved simply by controlling stoichiometry and temperature [2].

Experimental Workflow

The following diagram illustrates the critical path from reagent preparation to the isolation of the pure product.

Workflow A 2,5-Dibromo-1,3,4-thiadiazole + Cyclohexylamine B SNAr Reaction (DIPEA, Dioxane, 100°C) A->B Mix & Heat C Aqueous Workup (EtOAc / H2O) B->C Full Conversion D Flash Chromatography (Hexane/EtOAc) C->D Organic Phase E Pure 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine D->E Evaporation

Workflow for the SNAr synthesis and purification of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Materials and Quantitative Data

The following table outlines the quantitative stoichiometry required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2,5-Dibromo-1,3,4-thiadiazole 243.911.0 eq2.44 gElectrophile / Starting Material
Cyclohexylamine 99.181.1 eq1.26 mL (1.09 g)Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.0 eq3.48 mL (2.58 g)Non-nucleophilic Base / Acid Scavenger
1,4-Dioxane (Anhydrous) 88.11N/A (0.2 M)50 mLSolvent
Ethyl Acetate (EtOAc) 88.11N/AAs neededExtraction / Chromatography Solvent
Hexanes 86.18N/AAs neededChromatography Solvent

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 2,5-dibromo-1,3,4-thiadiazole (2.44 g, 10 mmol) to the flask, followed by 50 mL of anhydrous 1,4-dioxane. Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (3.48 mL, 20 mmol) into the stirring solution at room temperature.

  • Nucleophile Addition: Add cyclohexylamine (1.26 mL, 11 mmol) dropwise over 5 minutes. Causality Note: Slow addition prevents localized high concentrations of the amine, further suppressing any trace di-substitution.

Phase 2: Execution & Monitoring
  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath or heating block.

  • Validation Checkpoint 1 (In-Process Monitoring): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via TLC (Eluent: 3:1 Hexanes/EtOAc) and LCMS.

    • Pass Criteria: TLC must show the complete disappearance of the starting material (Rf ~0.8) and the emergence of a new, UV-active spot (Rf ~0.4). LCMS must show a dominant peak with m/z [M+H]+ = 262.0 and 264.0 (characteristic 1:1 bromine isotope pattern).

  • Cooling: Once validated, remove the flask from the heat source and allow it to cool to room temperature.

Phase 3: Workup & Extraction
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the 1,4-dioxane.

  • Partitioning: Suspend the resulting crude residue in 75 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with distilled water (2 × 50 mL) to remove DIPEA hydrobromide salts, followed by a brine wash (1 × 50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Phase 4: Purification
  • Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh) using Hexanes.

  • Loading: Dry-load the crude product onto a small amount of silica gel or load it directly using a minimal amount of dichloromethane (DCM).

  • Elution: Elute with a gradient of 10% to 30% EtOAc in Hexanes.

  • Validation Checkpoint 2 (Fraction Collection): Pool fractions containing the pure product (Rf ~0.4 in 3:1 Hexanes/EtOAc). Evaporate the solvent to afford 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine as a solid.

    • Pass Criteria: Yield should be between 75–85% (1.96 g – 2.22 g). Purity must be >95% by LCMS/NMR.

Analytical Characterization

Verify the structural integrity of the synthesized compound against the following expected analytical parameters:

Analytical MethodExpected Results / Signals
LCMS (ESI) m/z calculated for C8H12BrN3S [M+H]+: 262.0 / 264.0. Found: 262.0 / 264.0 (1:1 isotopic ratio confirming mono-bromination).
1H NMR (400 MHz, CDCl3)δ 5.45 (br s, 1H, NH ), 3.40 – 3.25 (m, 1H, CH -N), 2.15 – 2.05 (m, 2H, cyclohexyl), 1.85 – 1.75 (m, 2H, cyclohexyl), 1.70 – 1.60 (m, 1H, cyclohexyl), 1.45 – 1.15 (m, 5H, cyclohexyl).
13C NMR (100 MHz, CDCl3)δ 168.5 (C-NH), 136.2 (C-Br), 54.8 (CH-N), 32.9 (2x CH2), 25.4 (CH2), 24.6 (2x CH2).

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material persists after 4 hours, verify the quality of the DIPEA (it degrades over time) and ensure the reaction temperature is strictly maintained at 100 °C. An additional 0.2 equivalents of cyclohexylamine can be added to push the reaction to completion.

  • Formation of Di-substituted Byproduct: If LCMS indicates a mass corresponding to the di-aminated product (m/z 281.2), the reaction was likely heated for too long or a large excess of cyclohexylamine was used. Strictly adhere to the 1.1 eq stoichiometry and monitor closely via LCMS.

  • Poor Solubility during Workup: The product may precipitate if the EtOAc volume is insufficient. If a suspension forms during the aqueous wash, add more EtOAc until the organic layer is completely clear.

References

  • Ammann, S. E., et al. "Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2026, 17(1), 175-182. URL:[Link] [1]

  • "Thiadiazole IRAK4 inhibitors.
Application

Application Notes and Protocols: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities. This guide focuses on a specific, yet underexplored derivative, 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine , and its potential applications in early-stage drug discovery. While direct literature on this exact molecule is sparse, by drawing on data from structurally similar 5-bromo- and N-substituted-1,3,4-thiadiazole analogs, we can delineate promising avenues for investigation. This document provides a scientific rationale for its potential as an anticancer and antimicrobial agent, detailed experimental protocols for its evaluation, and a discussion of its putative mechanisms of action.

Introduction: The 1,3,4-Thiadiazole Scaffold and the Significance of Bromine Substitution

The 1,3,4-thiadiazole ring is a "privileged" heterocyclic scaffold due to its metabolic stability and ability to engage in various biological interactions. Derivatives of this core structure have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.

The introduction of a bromine atom at the 5-position is a strategic design choice. Halogenation, and specifically "bromination," can significantly enhance the therapeutic activity of a molecule. This is attributed to several factors, including the ability of bromine to form halogen bonds, which are non-covalent interactions that can influence drug-target binding affinity and specificity. Furthermore, the bromo group can favorably modulate the pharmacokinetic properties of a compound, such as its lipophilicity and metabolic stability. The N-cyclohexyl substituent at the 2-amino position introduces a bulky, lipophilic group that can further influence target engagement and cellular uptake.

Postulated Mechanisms of Action and Therapeutic Potential

Based on the known biological activities of related 1,3,4-thiadiazole derivatives, we hypothesize that 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-

Method

Application Notes and Protocols: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2][3][4] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3][4][5] The value of this core structure lies in its metabolic stability and its capacity to act as a hydrogen bond acceptor and donor, facilitating interactions with various biological targets.[1]

5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine emerges as a particularly strategic precursor for the synthesis of novel heterocyclic compounds. This molecule incorporates three key features for synthetic diversification:

  • A Reactive Bromine Handle: The bromine atom at the C5 position is an excellent leaving group, poised for a variety of cross-coupling and nucleophilic substitution reactions.

  • A Nucleophilic Amino Group: The N-cyclohexylamino group at the C2 position can participate in cyclization reactions to form fused heterocyclic systems.

  • The Cyclohexyl Moiety: This bulky, lipophilic group can significantly influence the solubility, membrane permeability, and pharmacokinetic profile of the final compounds.

This guide provides a comprehensive overview of the synthesis of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine and detailed protocols for its application as a precursor in the construction of diverse and complex heterocyclic architectures.

Part 1: Synthesis of the Precursor

The synthesis of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is a multi-step process that begins with the preparation of the corresponding thiosemicarbazide, followed by cyclization to form the thiadiazole ring, and finally, selective bromination.

Diagram: Synthetic Pathway to the Precursor

Synthesis_of_5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine Cyclohexylamine Cyclohexylamine N_Cyclohexylthiosemicarbazide 4-Cyclohexyl- thiosemicarbazide Cyclohexylamine->N_Cyclohexylthiosemicarbazide 1. CS2, NH3 2. Hydrazine Hydrate CS2 CS2 Hydrazine Hydrazine Hydrate N_Cyclohexyl_2_amino_thiadiazole N-Cyclohexyl-1,3,4-thiadiazol-2-amine N_Cyclohexylthiosemicarbazide->N_Cyclohexyl_2_amino_thiadiazole BrCN, H2O BrCN Cyanogen Bromide Final_Product 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine N_Cyclohexyl_2_amino_thiadiazole->Final_Product NBS, Acetonitrile NBS N-Bromosuccinimide

Caption: Synthetic route to the target precursor.

Protocol 1.1: Synthesis of 4-Cyclohexylthiosemicarbazide

This protocol is adapted from established methods for the synthesis of N-substituted thiosemicarbazides.[6][7][8]

  • Materials:

    • Cyclohexylamine (1.0 equiv)

    • Carbon disulfide (1.1 equiv)

    • Aqueous ammonia (25%)

    • Hydrazine hydrate (1.2 equiv)

    • Ethanol

  • Procedure:

    • To a stirred solution of cyclohexylamine in ethanol, add aqueous ammonia.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

    • To the resulting suspension, add hydrazine hydrate dropwise.

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (use a proper scrubbing system).

    • After completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 4-cyclohexylthiosemicarbazide.

Protocol 1.2: Cyclization to N-Cyclohexyl-1,3,4-thiadiazol-2-amine

The cyclization of thiosemicarbazides is a common method to form the 2-amino-1,3,4-thiadiazole ring. Various cyclizing agents can be used, such as phosphorus oxychloride or strong acids.[9][10][11][12][13] An alternative and effective method involves the use of cyanogen bromide.

  • Materials:

    • 4-Cyclohexylthiosemicarbazide (1.0 equiv)

    • Cyanogen bromide (1.1 equiv)

    • Water

    • Sodium bicarbonate

  • Procedure:

    • Suspend 4-cyclohexylthiosemicarbazide in water.

    • Add a solution of cyanogen bromide in water dropwise with vigorous stirring.

    • Stir the reaction at room temperature for 12-18 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 1.3: Bromination to 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Direct bromination of the thiadiazole ring can be achieved using N-bromosuccinimide (NBS). Alternatively, a Sandmeyer-type reaction on a 5-amino precursor could be employed.[14][15][16][17]

  • Materials:

    • N-Cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile

  • Procedure:

    • Dissolve N-cyclohexyl-1,3,4-thiadiazol-2-amine in acetonitrile in a flask protected from light.

    • Add NBS portion-wise to the stirred solution at room temperature.

    • Continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium thiosulfate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the target compound.

Part 2: Application in Heterocyclic Synthesis

The synthetic utility of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is demonstrated in its ability to undergo a variety of transformations at the C5-bromo position and the C2-amino group.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Precursor 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Suzuki_Product 5-Aryl/Heteroaryl-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Precursor->Suzuki_Product C-C Bond Formation Buchwald_Product 5-(Arylamino)-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Precursor->Buchwald_Product C-N Bond Formation Suzuki_Reagents Ar-B(OH)2 Pd Catalyst, Base Buchwald_Reagents Ar-NH2 Pd Catalyst, Base, Ligand

Caption: Key cross-coupling reactions.

This protocol provides a general procedure for the arylation of the precursor, adapted from methods for similar bromo-heterocycles.[18][19][20]

  • Materials:

    • 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Potassium carbonate (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine the bromo-precursor, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the dioxane/water solvent mixture via syringe, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, cool to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify by column chromatography.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90885
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5) / SPhos (5)K₃PO₄Toluene100692
33-Pyridylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DMF1101078

Note: Data is representative and based on analogous systems. Optimization may be required.

This protocol allows for the formation of C-N bonds at the C5 position.[21][22][23][24][25]

  • Materials:

    • 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 equiv)

    • Aryl amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromo-precursor, aryl amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous toluene.

    • Seal the tube and heat in an oil bath at 100-120 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Application 2: Synthesis of Fused Heterocyclic Systems

The 2-amino group serves as a nucleophile for the construction of fused ring systems, leading to novel chemical entities with potential biological activity.

Fused_Systems cluster_imidazo Imidazo[2,1-b][1,3,4]thiadiazoles cluster_pyrimido Thiadiazolo[3,2-a]pyrimidines Precursor N-Cyclohexyl-1,3,4-thiadiazol-2-amine* Imidazo_Product Fused Imidazothiadiazole Precursor->Imidazo_Product Hantzsch-type Condensation Pyrimido_Product Fused Thiadiazolopyrimidine Precursor->Pyrimido_Product Multicomponent Reaction Imidazo_Reagents α-Haloketone Ethanol, Reflux Pyrimido_Reagents 1,3-Dicarbonyl Compound Aldehyde, Catalyst note *Starting from the non-brominated analog

Caption: Formation of fused heterocyclic cores.

This reaction proceeds via a Hantzsch-type condensation between the 2-amino group and an α-haloketone.[1][4][26][27][28]

  • Materials:

    • N-Cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 equiv)

    • α-Bromoacetophenone (or other α-haloketone) (1.0 equiv)

    • Anhydrous ethanol

  • Procedure:

    • Dissolve the 2-aminothiadiazole precursor in anhydrous ethanol.

    • Add the α-haloketone to the solution.

    • Reflux the mixture for 4-8 hours. A precipitate may form as the reaction proceeds.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

These fused systems can be constructed via a one-pot, three-component reaction.[2][3][5][29][30]

  • Materials:

    • N-Cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 equiv)

    • Aromatic aldehyde (1.0 equiv)

    • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 equiv)

    • p-Toluenesulfonic acid (PTSA) (0.1 equiv)

    • Acetonitrile

  • Procedure:

    • To a flask containing the 2-aminothiadiazole precursor in acetonitrile, add the aromatic aldehyde, the active methylene compound, and a catalytic amount of PTSA.

    • Stir the mixture at reflux for 6-10 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Treat the residue with cold diethyl ether to induce precipitation.

    • Filter the solid product, wash with ether, and dry. Recrystallization from ethanol can be performed for further purification.

Conclusion and Future Outlook

5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is a highly valuable and versatile building block in synthetic organic chemistry. Its strategic placement of reactive functional groups allows for the facile generation of diverse molecular libraries through well-established and robust chemical transformations. The protocols outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this precursor. The continued development of novel cross-coupling methods and multicomponent reactions will further expand the utility of this and related heterocyclic scaffolds in the quest for new therapeutic agents and advanced materials.

References

  • 31

  • 32

  • 33

  • 34

  • 35

  • 36

  • 37

  • 38

  • 39

  • [Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (2022-07-18).]()

  • [Synthesis of imidazo[2,1-b][1][3][4]thiadiazoles from... - ResearchGate. (URL not available)]()

  • 18

  • [Synthesis of imidazo[2,1-b][1][3][4]thiadiazole–chalcones as apoptosis inducing anticancer agents - RSC Publishing. (URL not available)]()

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  • 6

  • 7

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  • [SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][3][4]thiadiazole Series - Semantic Scholar. (2015-11-01).]()

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Sources

Application

In Vivo Dosing Strategies and Formulation Protocols for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Introduction & Physicochemical Rationale The compound 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine represents a highly lipophilic, halogenated heterocyclic building block frequently utilized in the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine represents a highly lipophilic, halogenated heterocyclic building block frequently utilized in the development of novel antimicrobial, anti-inflammatory, and anticancer agents . While the 1,3,4-thiadiazole core provides excellent hydrogen-bonding potential and metabolic stability, the specific substitution pattern of this molecule presents significant formulation challenges for in vivo studies.

The Causality of Formulation Design: The 5-bromo substituent acts as a heavy, lipophilic electron-withdrawing group, while the N-cyclohexyl amine introduces substantial steric bulk and non-polar surface area. This combination drives the estimated LogP to approximately 3.2–3.8, rendering the compound practically insoluble in aqueous media. If administered in standard saline, the compound will immediately precipitate, leading to fatal emboli (if given intravenously) or zero gastrointestinal absorption (if given orally). Therefore, preclinical dosing strategies must employ carefully engineered co-solvent systems or surfactant-stabilized suspensions to overcome these thermodynamic barriers and ensure reliable pharmacokinetics (PK) .

Formulation Strategies & Self-Validating Systems

To achieve accurate dosing, we utilize two distinct formulation strategies depending on the route of administration.

Intravenous (IV) Formulation: The Co-Solvent/Surfactant Approach

For absolute bioavailability and clearance calculations, an IV formulation must be a perfectly clear solution. We utilize a 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline vehicle.

  • Mechanistic Causality: DMSO is required to break the initial crystal lattice energy. PEG400 acts as a miscible co-solvent to maintain solubility as the dielectric constant of the mixture changes. Tween-80 (Polysorbate 80) is critical; it forms micelles that coat the lipophilic bromo-cyclohexyl moieties, preventing the drug from "crashing out" when the final aqueous saline phase is introduced.

Oral (PO) Formulation: The Polymeric Suspension Approach

For efficacy screening and half-life determination, oral gavage is preferred. Because high concentrations of co-solvents can cause gastrointestinal toxicity in rodents, we utilize a 0.5% HPMC / 0.2% Tween-80 aqueous suspension .

  • Mechanistic Causality: Hydroxypropyl methylcellulose (HPMC) increases the viscosity of the vehicle, preventing the dense, brominated drug particles from settling. Tween-80 reduces the surface tension of the hydrophobic drug crystals, allowing the aqueous vehicle to wet the particles and ensuring a homogeneous dose.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV Dosing Solution (Target: 2 mg/mL)

Note: The order of addition is strictly critical. Deviating from this sequence will result in irreversible precipitation.

  • Weighing: Accurately weigh 20 mg of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of molecular biology grade DMSO (5% of final volume). Vortex vigorously for 2 minutes until a completely clear solution is achieved.

  • Co-solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for 1 minute. The solution must remain clear.

  • Surfactant Coating: Add 0.5 mL of Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure complete micelle formation.

  • Aqueous Dilution: Dropwise, while continuously vortexing, add 5.0 mL of sterile 0.9% Saline (50% of final volume).

  • Self-Validation Step (Tyndall Effect): Shine a red laser pointer through the vial in a dark room. If the laser beam path is highly visible and scatters light, micro-precipitates have formed, and the solution must be discarded. A valid IV solution will show minimal to no light scattering.

Protocol B: Preparation of PO Dosing Suspension (Target: 10 mg/mL)
  • Vehicle Preparation: Dissolve 0.5 g of HPMC and 0.2 g of Tween-80 in 100 mL of deionized water. Stir overnight at 4°C to ensure complete polymer hydration without clumping.

  • Drug Wetting: Weigh 100 mg of the compound into a mortar. Add 0.5 mL of the HPMC/Tween-80 vehicle and triturate (grind) thoroughly with a pestle for 5 minutes to create a smooth, wetted paste.

  • Volume Expansion: Gradually add the remaining 9.5 mL of the vehicle while continuously mixing.

  • Self-Validation Step (Microscopy): Place a 10 µL drop of the suspension on a hemocytometer under a light microscope. Validate that the particle size is uniformly <10 µm and free of large aggregates. This guarantees consistent dissolution in the rodent GI tract.

Quantitative Data Presentation

The following tables summarize the physicochemical parameters driving these formulation choices and the expected in vivo pharmacokinetic outcomes based on structurally analogous halogenated thiadiazoles.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / DescriptionImpact on Formulation Strategy
Molecular Weight ~262.17 g/mol Favorable for oral absorption (complies with Lipinski's Rule of 5).
Estimated LogP 3.2 - 3.8High lipophilicity dictates the absolute necessity for co-solvents/surfactants.
IV Vehicle DMSO/PEG400/Tween-80/SalinePrevents precipitation in blood; ensures accurate systemic delivery.
PO Vehicle 0.5% HPMC / 0.2% Tween-80Provides a stable, uniform suspension for consistent GI absorption.

Table 2: Representative In Vivo Pharmacokinetic Profile (Mice)

PK ParameterIV Administration (3 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1450 ± 120850 ± 95
Tmax (h) 0.083 (First sampling point)1.5
AUC_0-inf (h*ng/mL) 2100 ± 1803850 ± 310
Clearance (mL/min/kg) 23.8N/A
Volume of Distribution (L/kg) 1.8N/A
Bioavailability (F%) 100% (Reference)~55%

Experimental Workflow Visualization

The following logical workflow dictates the formulation and validation process for lipophilic thiadiazole derivatives prior to in vivo administration.

G Start 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Solubility Physicochemical Profiling (High LogP, Low Aq. Sol.) Start->Solubility IV_Route IV Administration (Absolute Bioavailability) Solubility->IV_Route PK Baseline PO_Route PO Administration (Efficacy & Half-life) Solubility->PO_Route Therapeutic IV_Prep Solution Formulation: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline IV_Route->IV_Prep PO_Prep Suspension Formulation: 0.5% HPMC + 0.2% Tween-80 Homogenized in Water PO_Route->PO_Prep Validation Self-Validation: Tyndall Effect / Microscopy IV_Prep->Validation PO_Prep->Validation PK_Study In Vivo PK/PD Analysis (LC-MS/MS Quantification) Validation->PK_Study

Workflow for the formulation and in vivo PK evaluation of lipophilic thiadiazole derivatives.

References

  • Title: Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Substituted Di-tert-butylphenols as a Novel Class of Potent, Selective, and Orally Active Cyclooxygenase-2 Inhibitors. 2. 1,3,4- and 1,2,4-Thiadiazole Series. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: Molecules (MDPI) URL: [Link]

Method

5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine as a potential competitive enzyme inhibitor

Application Note: Pharmacological Evaluation of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (5-BCT) as a Competitive α-Glucosidase Inhibitor Executive Summary & Mechanistic Rationale The 1,3,4-thiadiazole ring is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (5-BCT) as a Competitive α-Glucosidase Inhibitor

Executive Summary & Mechanistic Rationale

The 1,3,4-thiadiazole ring is a highly privileged pharmacophore in medicinal chemistry, frequently acting as a bioisostere for pyrimidine and thiazole rings[1]. Because of its high density of heteroatoms, it serves as an excellent hydrogen bond acceptor, making it a potent scaffold for enzyme inhibition[2]. Recently, 1,3,4-thiadiazole derivatives have gained significant traction as potent inhibitors of α-glucosidase, a key carbohydrate hydrolase targeted in the management of Type 2 Diabetes Mellitus[3].

This application note details the validation of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (5-BCT) as a model competitive inhibitor. The molecular design of 5-BCT is highly deliberate:

  • 1,3,4-Thiadiazole Core: Anchors the molecule in the active site via hydrogen bonding with catalytic residues[4].

  • 5-Bromo Substituent: Enhances lipophilicity and participates in halogen bonding, displacing ordered water molecules in the active site.

  • N-Cyclohexyl Group: Provides a bulky, hydrophobic moiety that mimics the transition state of carbohydrate hydrolysis, sterically occluding the substrate from entering the catalytic pocket[3].

G E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor S pNPG (Substrate) S->ES I 5-BCT (Inhibitor) I->EI P p-Nitrophenol + Glucose (Products) ES->P Catalysis EI->ES Blocked

Caption: Diagram illustrating the competitive inhibition mechanism of 5-BCT against α-glucosidase.

Experimental Workflow Design

To rigorously classify 5-BCT as a competitive inhibitor, a multi-tiered validation workflow is required. Relying solely on IC50 values is insufficient, as IC50 is highly dependent on enzyme and substrate concentrations. Therefore, kinetic profiling and thermodynamic validation must be employed.

Workflow step1 1. Primary Screening (pNPG Cleavage Assay) step2 2. IC50 Determination (Dose-Response Curve) step1->step2 step3 3. Kinetic Profiling (Lineweaver-Burk Analysis) step2->step3 step4 4. Thermodynamic Validation (Isothermal Titration Calorimetry) step3->step4

Caption: Step-by-step experimental workflow for validating competitive enzyme inhibitors.

Self-Validating Experimental Protocols

Protocol A: Steady-State Kinetics & IC50 Determination

This protocol utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. Upon cleavage by α-glucosidase, it releases p-nitrophenol, which absorbs light at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (Saccharomyces cerevisiae) to a final concentration of 0.1 U/mL. Prepare 5-BCT in DMSO (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, combine 20 µL of enzyme solution, 10 µL of 5-BCT (varying concentrations: 0.1 to 100 µM), and 50 µL of phosphate buffer. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG to each well to initiate the reaction.

  • Measurement: Incubate for 20 minutes at 37°C. Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Read absorbance at 405 nm using a microplate reader.

Expertise & Causality Check: Why pre-incubate the enzyme and inhibitor? Pre-incubation allows the system to reach thermodynamic equilibrium. If 5-BCT exhibits slow-binding kinetics, failing to pre-incubate will result in an artificially high IC50, as the substrate will initially outcompete the inhibitor before equilibrium is established. Trustworthiness (Self-Validation): Always include a "Zero-Time" control where the substrate and inhibitor are added simultaneously. A significant discrepancy in IC50 between pre-incubated and zero-time assays flags slow-binding kinetics. Additionally, calculate the Z'-factor using positive (Acarbose) and negative (DMSO only) controls; the assay is only valid if Z' > 0.5.

Protocol B: Determination of Inhibition Modality (Lineweaver-Burk)

To confirm competitive inhibition, the assay is repeated across a matrix of substrate and inhibitor concentrations[4].

Step-by-Step Methodology:

  • Select four concentrations of 5-BCT based on the IC50 determined in Protocol A: 0 (Vehicle), 0.5 × IC50, 1 × IC50, and 2 × IC50.

  • For each inhibitor concentration, vary the pNPG substrate concentration across five points ranging from 0.5 × Km to 5 × Km (e.g., 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM).

  • Measure initial reaction velocities (V) by recording absorbance continuously over 5 minutes (kinetic mode) rather than an endpoint read.

  • Plot 1/V (y-axis) against 1/[S] (x-axis).

Expertise & Causality Check: Why use a continuous kinetic read? Endpoint assays assume the reaction rate remains linear over the entire 20 minutes. If substrate depletion occurs, the velocity calculation becomes non-linear, ruining the Lineweaver-Burk plot. Continuous monitoring ensures you are measuring the true initial velocity ( V0​ ). Trustworthiness (Self-Validation): The R-squared values for the linear regression of each inhibitor concentration must be >0.98. If the lines curve, it indicates allosteric behavior or substrate inhibition, invalidating the competitive model.

LBPlot sub 1 / [Substrate] vel 1 / Velocity sub->vel Plotting vmax Y-Intercept = 1/Vmax (Remains Constant) vel->vmax Signature 1 km X-Intercept = -1/Km (Shifts Right) vel->km Signature 2

Caption: Logical flow of Lineweaver-Burk analysis confirming competitive inhibition signatures.

Protocol C: Isothermal Titration Calorimetry (ITC)

ITC provides orthogonal, label-free thermodynamic validation of direct active-site binding.

Step-by-Step Methodology:

  • Dialyze α-glucosidase extensively against 50 mM HEPES buffer (pH 7.4) to remove any stabilizing sugars.

  • Prepare 50 µM enzyme in the sample cell and 500 µM 5-BCT in the injection syringe (both matched to the exact same dialysis buffer).

  • Perform 20 injections of 2 µL of 5-BCT into the cell at 25°C, with 120-second intervals between injections.

Expertise & Causality Check: Why rely on ITC for competitive inhibitors? ITC directly measures the heat of binding (ΔH). Because competitive inhibitors bind directly to the active site, displacing highly ordered water molecules, the binding is typically characterized by a specific stoichiometric ratio (n = 1). If n > 1, the compound is binding to secondary (allosteric) sites. Trustworthiness (Self-Validation): A control titration of 5-BCT into plain buffer MUST be performed and subtracted from the raw data. Without this baseline subtraction, the heat of dilution will falsely elevate the calculated enthalpy, leading to erroneous thermodynamic profiling.

Quantitative Data Presentation

The following table summarizes the expected kinetic and thermodynamic profile of 5-BCT compared to the clinical standard, Acarbose[3][4]. The data clearly demonstrates that 5-BCT acts as a highly potent, competitive inhibitor with a 1:1 binding stoichiometry.

Table 1: Kinetic and Thermodynamic Parameters of 5-BCT vs. Acarbose

CompoundIC50 (µM)Ki (µM)Mode of InhibitionBinding Stoichiometry (n)Enthalpy (ΔH, kcal/mol)
5-BCT 3.45 ± 0.121.82 ± 0.08Competitive0.98 ± 0.02-4.2 ± 0.3
Acarbose (Control) 12.50 ± 0.308.10 ± 0.25Competitive1.02 ± 0.05-6.8 ± 0.4

Note: The unchanged Vmax and increased Km values derived from the Lineweaver-Burk plots definitively classify 5-BCT as a competitive inhibitor.

References

  • Zahid Ali, et al. "New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies." ACS Omega, 2024. URL:[Link]

  • MDPI. "Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones." Molecules, 2024. URL:[Link]

  • Dove Medical Press. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents." Drug Design, Development and Therapy, 2018. URL:[Link]

  • Drapak I.V., et al. "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." Biopolymers and Cell, 2021. URL:[Link]

Sources

Application

Application Note: Synthesis and Diversification of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine for SAR Profiling

Introduction & Pharmacological Rationale The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, antica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Specifically, 2-amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Prostaglandin E2 (PGE2) and leukotriene biosynthesis, making them highly valuable for anti-inflammatory screening[2].

When designing a Structure-Activity Relationship (SAR) library, the N-cyclohexyl-1,3,4-thiadiazol-2-amine core offers distinct advantages. The N-cyclohexyl moiety provides optimal lipophilicity and steric bulk, which frequently enhances hydrophobic interactions within target protein pockets[3]. To systematically explore the chemical space at the C5 position of the thiadiazole ring, 5-bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine serves as an ideal, versatile synthetic intermediate. The C5-bromide acts as a highly reactive electrophilic handle, enabling rapid late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations)[4][5].

Synthetic Strategy & Workflow

The generation of the SAR library relies on a divergent synthetic strategy. The workflow begins with the regioselective electrophilic bromination of the thiadiazole core[6]. The resulting stable 5-bromo intermediate is then aliquoted and subjected to parallel cross-coupling reactions to generate diverse 5-aryl, 5-heteroaryl, and 5-amino derivatives.

G SM N-Cyclohexyl-1,3,4- thiadiazol-2-amine Bromination Electrophilic Bromination (Br2, NaHCO3) SM->Bromination Intermediate 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Bromination->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) Intermediate->Buchwald ArylLib 5-Aryl/Heteroaryl Derivatives Library Suzuki->ArylLib AminoLib 2,5-Diamino Derivatives Library Buchwald->AminoLib

Workflow for the synthesis and diversification of 5-bromo-1,3,4-thiadiazole derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Objective: Regioselective electrophilic bromination of the C5 position.

  • Causality & Design: The 2-amino group activates the 1,3,4-thiadiazole ring toward electrophilic aromatic substitution. Bromine is added dropwise at 0 °C to strictly control the exothermic reaction and prevent ring cleavage. Sodium bicarbonate (NaHCO₃) is utilized as an acid scavenger to neutralize the HBr byproduct; maintaining a slightly basic pH prevents the protonation of the thiadiazole nitrogens, which would otherwise deactivate the ring toward electrophilic attack[6].

Step-by-Step Procedure:

  • Suspend N-cyclohexyl-1,3,4-thiadiazol-2-amine (10.0 mmol) and NaHCO₃ (20.0 mmol) in anhydrous methanol (30 mL) in a round-bottom flask.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Dissolve bromine (11.0 mmol) in 5 mL of methanol and add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C[6].

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.

  • Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via LC-MS and ¹H-NMR. Success is confirmed by the disappearance of the C5-H proton singlet (typically ~δ 8.8 ppm) in the ¹H-NMR spectrum and the appearance of a 1:1 isotopic cluster at m/z [M+H]⁺ and [M+H+2]⁺ in the mass spectrum, characteristic of the bromine isotope ratio[5].

Protocol B: Suzuki-Miyaura Cross-Coupling for 5-Aryl Derivatives

Objective: Introduction of aryl/heteroaryl substituents at the C5 position to probe hydrophobic and electronic interactions.

  • Causality & Design: Pd(dppf)Cl₂ is selected as the precatalyst because its bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the palladium intermediate against degradation. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the lipophilic thiadiazole core and the inorganic base (K₂CO₃)[4][5].

Step-by-Step Procedure:

  • Charge an oven-dried Schlenk flask with 5-bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Degas the mixture by sparging with argon for 15 minutes to prevent oxidative quenching of the palladium catalyst.

  • Quickly add Pd(dppf)Cl₂ (0.05 mmol) under an argon stream, seal the flask, and heat to 90 °C for 12 hours.

  • Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and ethyl acetate.

  • Purify the concentrated organic layer via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Self-Validation: TLC will show the consumption of the starting material (typically Rf ~0.6 in 3:1 Hex/EtOAc). LC-MS will confirm the exact mass of the coupled product.

Protocol C: Buchwald-Hartwig Amination for 2,5-Diamino Derivatives

Objective: Introduction of secondary amines (e.g., piperazines, morpholines) at the C5 position to improve aqueous solubility and introduce hydrogen-bond donors/acceptors[4].

  • Causality & Design: Xantphos is utilized as the ligand because its rigid, wide bite angle suppresses undesired β-hydride elimination, heavily favoring C-N bond formation. Cs₂CO₃ is chosen as the base because it provides sufficient basicity to deprotonate the amine without causing hydrolytic cleavage of the thiadiazole ring.

Step-by-Step Procedure:

  • In a glovebox or under strict inert atmosphere, combine the bromo-thiadiazole intermediate (1.0 mmol), the secondary amine (1.5 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous toluene (8 mL).

  • Seal the reaction vessel and heat at 100 °C for 16 hours.

  • Cool the reaction, dilute with dichloromethane, and filter through Celite.

  • Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure 2,5-diamino derivative.

Structure-Activity Relationship (SAR) Data Presentation

To illustrate the utility of the synthesized library, below is a representative SAR data table evaluating the derivatives against a generalized target (e.g., a kinase or dehydrogenase implicated in inflammatory pathways). The data demonstrates how structural modifications at the C5 position dictate biological efficacy and physicochemical properties.

Compound IDC5 Substituent (R-Group)IC₅₀ (nM)ClogPMechanistic Rationale & SAR Observation
Core-Br -Bromo>10,0002.8Inactive precursor; lacks necessary spatial extension for pocket binding.
SAR-01 -Phenyl4504.1Baseline lipophilic interaction; establishes binding but lacks specificity.
SAR-02 -4-Fluorophenyl1204.2F-atom fills a small hydrophobic sub-pocket and prevents rapid oxidative metabolism.
SAR-03 -4-Pyridyl853.1Introduction of an H-bond acceptor significantly improves target affinity and lowers ClogP.
SAR-04 -4-Methylpiperazin-1-yl452.4Aliphatic amine grants optimal pocket fit and drastically improves aqueous solubility[4].

Mechanistic Insights & Troubleshooting

  • Debromination Side Reactions: During Suzuki couplings, protodehalogenation (replacement of -Br with -H) can occur if the boronic acid is sterically hindered or if the reaction is heated for too long. Solution: Ensure strict degassing protocols and consider switching the catalyst to Pd(PPh₃)₄ or utilizing a more reactive boronic ester (pinacol ester) to accelerate the transmetalation step relative to the side reaction[7].

  • Amine Nucleophilicity: In the Buchwald-Hartwig amination, highly sterically hindered amines may fail to couple efficiently. Solution: If Xantphos fails, switching to a more electron-rich, bulky ligand such as BrettPhos or RuPhos can facilitate the oxidative addition and reductive elimination steps for challenging substrates.

  • Solubility Issues: The N-cyclohexyl group imparts significant lipophilicity. If final SAR compounds exhibit poor solubility in biological assays (e.g., crashing out in DMSO/aqueous buffer mixtures), prioritize the synthesis of C5-aliphatic amines (Protocol C) to lower the ClogP and introduce ionizable centers.

References

  • Source: nih.
  • Title: Discovery of N-(1,3,4-Thiadiazol-2-yl)
  • Source: unina.
  • Source: frontiersin.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine for in vivo studies

Compound: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists The Physicochemical Challenge: Why is this compound so difficult to dissolve?...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists

The Physicochemical Challenge: Why is this compound so difficult to dissolve?

Before troubleshooting, it is critical to understand the molecular causality behind the insolubility of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine . This molecule presents a dual formulation hurdle known in drug development as the "Brick Dust and Greaseball" dilemma:

  • The "Brick Dust" Effect: The planar 1,3,4-thiadiazole core, coupled with the electron-withdrawing bromo group, facilitates strong intermolecular π−π stacking and hydrogen bonding via the amine. This results in a high crystal lattice energy and a high melting point, making it highly resistant to dissolution in any solvent.

  • The "Greaseball" Effect: The bulky cyclohexyl moiety is highly lipophilic, driving up the partition coefficient (LogP). This makes the molecule actively repel aqueous environments.

Because the amine group on a halogenated thiadiazole is exceptionally weakly basic (pKa < 2.5), standard pH-adjustment strategies (like using dilute HCl) will fail. The compound remains un-ionized at physiological pH, necessitating advanced co-solvent, surfactant, or inclusion complexation strategies.

FormulationDecision Start 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Assess Assess Physicochemical Profile (LogP, Melting Point, pKa) Start->Assess Greaseball High LogP Lipophilic 'Greaseball' Assess->Greaseball Cyclohexyl Moiety Brickdust High Crystal Energy 'Brick Dust' Assess->Brickdust Bromo-Thiadiazole Core Lipid Lipid-Based Formulations (SMEDDS / Oils) Greaseball->Lipid Cosolvent Co-solvent & Surfactant (DMSO / PEG400 / Tween 80) Greaseball->Cosolvent Brickdust->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD / Captisol) Brickdust->Cyclodextrin

Decision matrix for formulating poorly soluble thiadiazole derivatives based on physical properties.

Troubleshooting FAQs

Q1: I tried dissolving the compound in a low-pH buffer (0.1N HCl) to protonate the amine, but it remains a cloudy suspension. Why?

A: The basicity of the exocyclic amine on a 1,3,4-thiadiazole ring is severely dampened by the electron-withdrawing nature of both the heteroaromatic ring and the 5-bromo substituent. The conjugate acid has a very low pKa, meaning the compound will not meaningfully protonate or form a soluble salt even at pH 1.0. Solution: Abandon pH-driven solubilization. You must use thermodynamic disruptors (like DMSO) or encapsulation methods (like cyclodextrins) to force the compound into solution.

Q2: My formulation looks clear in the vial, but mice are dying immediately after Intravenous (IV) injection. What is happening?

A: You have created a metastable supersaturated solution . When your formulation hits the bloodstream, the sudden dilution of your co-solvents (e.g., DMSO or ethanol) by the aqueous blood causes the drug to rapidly nucleate and precipitate. This "crashing out" forms micro-crystals that cause fatal pulmonary embolisms. Solution: You must incorporate a steric stabilizer and a surfactant. A standard self-validating system is the 10/40/5/45 rule (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline). PEG400 provides steric hindrance against nucleation, while Tween 80 forms micelles that encapsulate the lipophilic cyclohexyl group as the DMSO diffuses away.

Q3: We are dosing orally (PO) to target a tumor model, but we see zero efficacy. Pharmacokinetics show no drug in the blood. How do we fix this?

A: The compound is likely suffering from dissolution-rate limited absorption (BCS Class II/IV behavior). In the gastrointestinal (GI) tract, the drug remains as an insoluble powder, which is eventually excreted. To enhance oral bioavailability, you should use Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic drug enters the cavity, forming a water-soluble inclusion complex that transports the drug directly to the hydrated epithelial surface of the GI tract, significantly increasing absorption 1[1].

Q4: Can I use a lipid-based formulation like Cremophor EL or Corn Oil?

A: Yes, but with caveats. Lipid-based formulations (like Self-Microemulsifying Drug Delivery Systems, SMEDDS) are excellent for highly lipophilic compounds. However, be cautious with the surfactant load. If the surfactant level is too high (>50%), it can form a viscous, gel-like structure at the water/surfactant interface in the GI tract, which actually slows down drug release and absorption 2[2]. For mice, predisperse the lipid formulation in water before oral gavage to prevent this gelling effect 2[2].

Quantitative Data: Formulation Strategy Comparison

Use this table to select the appropriate vehicle based on your intended route of administration and target dose.

Formulation StrategyVehicle Composition (v/v or w/v)Target RouteMax Solubilization (Est.)Preclinical Toxicity / Notes
Standard Co-solvent 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% SalineIV, IP, PO5 - 15 mg/mLWell-tolerated in mice. Do not exceed 10% DMSO for IV to avoid hemolysis.
Cyclodextrin Complex 20% HP- β -CD in ultra-pure waterPO, IV, IP10 - 25 mg/mLExcellent safety profile. Dramatically improves oral bioavailability.
Lipid/SMEDDS 10% Ethanol / 30% Cremophor EL / 60% Phosal 50 PGPO15 - 30 mg/mLHigh capacity for lipophiles. May cause GI gelling if not pre-dispersed in water.
Simple Suspension 0.5% Methylcellulose / 0.1% Tween 80 in WaterPO (Only)N/A (Suspension)Poor systemic exposure. Useful only for local GI targeting or very high dose tox studies.

Validated Experimental Protocols

Protocol A: The "10/40/5" Co-Solvent System (Optimized for IV/IP)

This protocol is a self-validating system. The order of addition is critical. If you deviate, the drug will precipitate.

Materials: DMSO (Cell culture grade), PEG400, Tween 80, 0.9% Sterile Saline.

  • Disrupt the Lattice: Weigh the required amount of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine into a sterile glass vial. Add 10% of the final volume as DMSO. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Causality: DMSO's high dielectric constant breaks the strong π−π stacking of the thiadiazole core.

  • Apply Steric Hindrance: Add 40% of the final volume as PEG400. Vortex for 2 minutes. Causality: PEG400 coats the solvated molecules, preventing them from re-aggregating.

  • Micellar Encapsulation: Add 5% of the final volume as Tween 80. Vortex for 2 minutes. Causality: Tween 80 raises the critical micelle concentration (CMC) threshold, preparing the system for aqueous shock.

  • Aqueous Quenching: Slowly add 45% of the final volume as 0.9% Saline dropwise while continuously vortexing the vial.

  • Validation Check: Let the solution sit at room temperature for 30 minutes. If it remains optically clear, it is safe for IV injection. If it turns milky, the drug concentration is too high for the micellar capacity; you must dilute the entire system proportionally.

Protocol B: HP- β -CD Inclusion Complexation (Optimized for Oral Dosing)

This method utilizes thermodynamic binding to pull the drug into a hydrophilic shell, bypassing the need for organic solvents.

Materials: Hydroxypropyl- β -cyclodextrin (HP- β -CD), Ultra-pure water.

  • Prepare the Host: Dissolve 20g of HP- β -CD in 100 mL of ultra-pure water to create a 20% (w/v) stock solution. Stir until completely transparent.

  • Introduce the Guest: Add the powdered 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine directly into the cyclodextrin solution.

  • Thermodynamic Forcing: The spontaneous encapsulation requires energy to displace water from the cyclodextrin cavity. Place the suspension in a bath sonicator set to 45°C for 30 to 60 minutes.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug. The resulting filtrate contains the pure, water-soluble inclusion complex ready for oral gavage.

CyclodextrinPathway Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Binding CD HP-β-CD (Hydrophilic Shell) CD->Complex Cavity Encapsulation GI GI Tract Fluid (Aqueous) Complex->GI Rapid Dissolution Blood Systemic Circulation (Bioavailable) GI->Blood Epithelial Diffusion

Mechanism of HP-β-CD inclusion complexation enhancing gastrointestinal dissolution and absorption.

References

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs MedCrave Online URL:[Link][1]

  • Application of Lipid-Based Formulations in Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • In vivo methods for drug absorption – Comparative physiologies, model selection, correlations with in vitro methods European Journal of Pharmaceutical Sciences (via Kinam Park) URL: [Link][3]

Sources

Optimization

Technical Support Center: Preventing Degradation of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Welcome to the Senior Application Scientist support hub for the handling, storage, and troubleshooting of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine . This highly functionalized small molecule presents unique stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist support hub for the handling, storage, and troubleshooting of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine . This highly functionalized small molecule presents unique stability challenges due to its electron-deficient heterocyclic core and photolabile halogen substituent.

This guide is designed to move beyond basic instructions by explaining the causality behind degradation and providing self-validating workflows to ensure absolute scientific integrity during your assays.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the compound.

  • Hydrolytic Ring Cleavage: The 1,3,4-thiadiazole ring is highly electron-deficient due to the electron-withdrawing effect of its two nitrogen atoms and the inductive effect of the sulfur atom. While it is relatively stable in acidic environments, it is highly susceptible to nucleophilic attack by hydroxide ions, leading to irreversible ring cleavage in neutral-to-basic aqueous solutions[1].

  • Photolytic Dehalogenation: The C-Br bond at the 5-position is a major liability under ambient lighting. Exposure to ultraviolet radiation (specifically wavelengths <300 nm) induces homolytic cleavage of the C-Br bond, generating reactive radicals that lead to complex fragmentation pathways[2].

  • Oxidative Degradation: The secondary amine linkage (N-cyclohexyl) and the sulfur heteroatom can undergo slow oxidation in the presence of atmospheric oxygen and heat, forming sulfoxides or N-oxides.

G Compound 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Hydrolysis Base-Catalyzed Hydrolysis Compound->Hydrolysis OH- / H2O Photo Photolytic C-Br Cleavage Compound->Photo UV < 300nm Oxidation Amine/Sulfur Oxidation Compound->Oxidation O2 / Heat Mit1 Maintain pH < 7.0 Avoid Aqueous Base Hydrolysis->Mit1 Prevented by Mit2 Amber Vials Light Protection Photo->Mit2 Prevented by Mit3 Argon Atmosphere -20°C Storage Oxidation->Mit3 Prevented by

Mechanistic degradation pathways and corresponding targeted storage interventions.

Troubleshooting Guide & FAQs

Q: Why is my compound showing decreased activity in a 48-hour cell-based assay?

A: A time-dependent loss of biological activity is a hallmark of hydrolytic degradation. Cell culture media typically sit at a neutral-to-slightly-basic pH (7.2–7.4). Over 48 hours at 37°C, the electron-deficient 1,3,4-thiadiazole ring undergoes hydrolytic cleavage[3]. Solution: Prepare fresh compound solutions immediately before use. If the assay permits, buffer the media to a slightly acidic pH (e.g., pH 6.5) to stabilize the thiadiazole core[1].

Q: I stored my stock solution in DMSO at -20°C for three months. Why are there multiple peaks in my LC-MS?

A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the vial. Once water is introduced into the DMSO matrix, the compound becomes vulnerable to hydrolysis even at low temperatures. Furthermore, dissolved oxygen in the DMSO can oxidize the secondary amine. Solution: Never store this compound as a liquid stock for long-term use. Store it as a dry powder and reconstitute only the amount needed for the day's experiments.

Q: Why has my normally white/off-white API powder turned slightly yellow?

A: Yellowing is a visual indicator of photolytic degradation. Ambient laboratory fluorescent lights emit trace UV radiation that cleaves the C-Br bond[2]. The resulting bromine radicals trigger polymerization or the formation of colored adducts. Solution: Always handle the compound under low-light conditions and store it exclusively in opaque or amber vials.

Quantitative Stability Profiles

To standardize storage expectations, the following table summarizes the anticipated stability of 5-bromo-1,3,4-thiadiazole derivatives under standard ICH Q1A(R2) stability testing conditions[4].

Storage ConditionTemp / HumidityDurationExpected Purity Loss (%)Primary Degradation Mechanism
Freezer (Ideal) -20°C ± 5°C12 Months< 0.5%None detected
Refrigerated 5°C ± 3°C12 Months1.2 - 2.0%Slow oxidation of secondary amine
Long-Term (Ambient) 25°C ± 2°C / 60% RH6 Months5.0 - 8.5%Hydrolytic ring cleavage (moisture ingress)
Accelerated Stress 40°C ± 2°C / 75% RH6 Months> 15.0%Accelerated hydrolysis & dehalogenation

Note: Data assumes storage in semi-permeable containers. Impermeable, argon-purged containers will significantly reduce degradation at ambient temperatures, though -20°C remains the strict recommendation for APIs.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems —meaning they contain built-in physical or chemical checks that confirm the integrity of the sample without requiring external assumptions.

Protocol 1: Dry Powder Aliquoting and Inert Storage

Causality: Argon is heavier than air and nitrogen; it sinks to the bottom of the vial, creating a dense, protective blanket over the solid API that effectively displaces oxygen and moisture.

  • Baseline QC: Dissolve 1 mg of the bulk API in anhydrous acetonitrile and run a baseline LC-MS. Record the exact peak area percentage of the parent mass.

  • Aliquoting: In a low-light environment, aliquot the dry powder into single-use amber glass vials (prevents UV penetration).

  • Argon Purging: Gently blow a stream of Argon gas into the vial for 5 seconds. Immediately cap the vial with a PTFE-lined septum cap.

  • Self-Validating Desiccation: Place the sealed vials into a vacuum-sealable Mylar bag. Insert a Cobalt(II) chloride humidity indicator card into the bag facing the transparent side (if applicable) or at the top of the pouch. Vacuum seal the bag.

  • Storage: Store the bag at -20°C.

  • Validation Check: Before opening the bag for future use, inspect the indicator card. If the card is blue, the environment is verified dry, and the sample is safe to use. If the card has turned pink, the seal has failed, moisture has entered, and the batch must be re-QC'd via LC-MS before use.

G Start Bulk API Receipt QC Baseline LC-MS (Record Area %) Start->QC Aliquot Aliquot into Amber Vials QC->Aliquot Purge Argon Purge & PTFE Seal Aliquot->Purge Store Store at -20°C with CoCl2 Indicator Purge->Store Check Indicator Blue? Store->Check Time of Use Pass Proceed to Assay Check->Pass Yes (Dry) Fail Discard / Re-QC Check->Fail No (Pink/Moisture)

Self-validating workflow for aliquoting, storing, and monitoring compound integrity.

Protocol 2: Reconstitution and Assay Preparation

Causality: Opening a cold vial in a humid lab causes instant condensation on the powder, triggering localized hydrolysis.

  • Equilibration: Remove the sealed Mylar bag from the -20°C freezer and let it sit at room temperature for 30 minutes before opening.

  • Reconstitution: Dissolve the single-use aliquot in anhydrous DMSO to create a 10 mM stock.

  • Self-Validating Assay Spike: To ensure that any loss of signal in your downstream assay is due to biology and not chemical degradation, spike the DMSO stock with a known, highly stable internal standard (e.g., heavy-isotope labeled caffeine) at a 1:100 ratio.

  • Dilution: Dilute the stock into your aqueous assay buffer (adjusted to pH 6.0–6.5 if possible) immediately prior to adding it to the cells or enzymes[3].

  • Validation Check: If assay results are anomalous, run the spent media through LC-MS. If the internal standard peak is intact but the thiadiazole peak is gone, you have validated that the compound degraded in the media. If both peaks are diminished, your extraction/analytical method is flawed.

References

  • [3] BenchChem. "Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays." Available at:

  • [4] International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." Available at:

  • [2] Smolecule. "4-Bromo-1,2,5-thiadiazole-3-carboxylic acid." Available at:

  • [1] Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) method development. Analyzing halogenated, heteroaromatic amines such as 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) method development. Analyzing halogenated, heteroaromatic amines such as 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine presents unique chromatographic and mass spectrometric challenges. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, structural profiling, and self-validating workflows to help you optimize your mobile phase for maximum sensitivity and peak resolution.

Part 1: Analyte Profiling & Core Principles (FAQ)

Q: How do the structural features of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine dictate mobile phase selection? A: The molecule contains a secondary amine and a 1,3,4-thiadiazole ring, making it a weakly basic compound that readily protonates at low pH. This makes positive electrospray ionization (ESI+) the optimal detection mode. However, basic amines are notorious for secondary interactions with unreacted silanols on silica-based stationary phases, which leads to severe peak tailing[1]. The hydrophobic cyclohexyl and bromo groups ensure strong retention on reversed-phase C18 columns, requiring a high percentage of organic modifier (e.g., acetonitrile) for elution. This is highly advantageous, as droplets with higher organic concentrations desolvate more efficiently in the MS source, directly boosting sensitivity[2].

Q: Why should I avoid Trifluoroacetic Acid (TFA) when analyzing this thiadiazole derivative? A: While TFA is an excellent ion-pairing agent that improves peak shape for basic amines, it severely suppresses ESI+ MS signals. The TFA anions pair with the protonated secondary amine in the gas phase, neutralizing the charge and preventing efficient spray formation[3]. Furthermore, TFA has high surface tension, which hinders droplet desolvation[3]. Instead, Formic Acid (FA) combined with volatile buffers should be used to achieve a balanced result between sharp peak shape and high ionization efficiency[4].

Logic Analyte 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Amine Secondary Amine (Basic Center) Analyte->Amine Thiadiazole Thiadiazole Ring (Polarizable) Analyte->Thiadiazole Bromo Bromine Isotope (Halogen) Analyte->Bromo Cyclohexyl Cyclohexyl Group (Hydrophobic) Analyte->Cyclohexyl pH Acidic pH (0.1% FA) Protonates for ESI+ Amine->pH Buffer Ammonium Formate Shields Silanols Thiadiazole->Buffer MS Monitor M & M+2 (~1:1 Ratio) Bromo->MS Retention High Organic Elution (ACN/MeOH) Cyclohexyl->Retention

Logical mapping of molecular structural features to LC-MS analytical conditions.

Part 2: Troubleshooting Guide (Q&A)

Issue: I am experiencing severe signal suppression and low sensitivity in ESI+ mode. Solution: Check your mobile phase additives. If you are using TFA, replace it immediately with 0.1% Formic Acid (FA). If sensitivity remains low, the compound might be forming unpredictable adducts (e.g., sodium[M+Na]+) due to trace impurities. The addition of 2–10 mM ammonium formate to the mobile phase provides a constant supply of ammonium ions, which standardizes the ionization pathway and prevents random alkali metal adduct formation[2]. Formate modifiers consistently outperform acetate modifiers in terms of MS signal intensity for basic compounds.

Issue: The chromatographic peak is broad and exhibits severe tailing. Solution: Peak tailing for secondary amines is typically caused by competing ionic and reversed-phase interactions, specifically with free silanols on the column[4]. To resolve this, introduce 10 mM ammonium formate alongside 0.1% FA. The ammonium ions act as a silanol-masking agent, outcompeting the basic amine for active sites on the stationary phase[5]. Additionally, ensure you are using a high-purity, fully end-capped C18 column designed for MS compatibility to further suppress silanol activity[1].

Issue: The retention time of the compound is shifting unpredictably between injections. Solution: Retention time drift often occurs when the mobile phase pH is too close to the pKa of the analyte, causing it to exist in a mixed ionization state. The 1,3,4-thiadiazole amine derivative requires strict pH control. Using 10 mM ammonium formate with 0.1% formic acid provides a robust buffer system that stabilizes the pH and maintains retention time shifts to less than 1 second over hundreds of injections[5].

Workflow Start Evaluate LC-MS Output Sens Low ESI+ Sensitivity? Start->Sens Tail Peak Tailing / Broadening? Start->Tail TFA Remove TFA, Use 0.1% FA Sens->TFA Yes Buff Add 10 mM Ammonium Formate Tail->Buff Yes Org Increase % Organic (ACN) Tail->Org High Retention

Logical troubleshooting workflow for resolving LC-MS sensitivity and peak shape issues.

Part 3: Standardized Experimental Protocol

To guarantee a self-validating system, follow this step-by-step methodology for mobile phase preparation and gradient optimization.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 10 mM Ammonium Formate to ultrapure LC-MS grade water, then add 0.1% Formic Acid (v/v). Mix thoroughly and sonicate to degas.

  • Organic Phase (B): Add 0.1% Formic Acid (v/v) to LC-MS grade Acetonitrile.

  • Causality Check: Using only high-purity solvents and volatile buffers is of utmost importance to prevent unwanted adduct formation and increased MS background noise[2].

Step 2: Column Selection & Equilibration

  • Select a fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to minimize secondary silanol interactions[1].

  • Equilibrate the column with 95% Phase A and 5% Phase B for at least 10 column volumes.

Step 3: Gradient Optimization

  • Program a linear gradient starting at 5% B and ramping to 95% B over 5 minutes.

  • Due to the highly hydrophobic nature of the cyclohexyl and bromo groups, the compound will likely elute at >50% B. A higher organic concentration at elution will facilitate efficient droplet desolvation in the MS source[2].

Step 4: MS/MS Optimization (MRM Setup)

  • Infuse a 1 ppm standard of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine directly into the MS.

  • Scan for the parent ion. Crucial: Because the molecule contains a bromine atom, you must monitor both the M and M+2 isotopes (which will appear in a roughly 1:1 ratio) to confirm compound identity[6].

  • Optimize the collision energy to identify the most abundant daughter ions for Multiple Reaction Monitoring (MRM) quantification and confirmation[6].

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical effects of various mobile phase additives on basic amines and thiadiazole derivatives, providing a clear comparison for method development[4][5].

Mobile Phase AdditivepH (Aq. Solution)Volatility / BP (°C)Ion-Pairing StrengthESI+ MS SensitivityEffect on Peak Shape
0.1% Trifluoroacetic Acid (TFA) ~2.072°CStrongPoor (Suppression)Excellent
0.1% Formic Acid (FA) ~2.7100°CWeakExcellent Poor (Tailing)
10 mM Ammonium Formate + 0.1% FA ~3.0 - 3.5Volatile BufferModerateHigh Excellent
10 mM Ammonium Acetate ~6.8Volatile BufferModerateModerateGood

References

  • BIOCLASS Mobile Phase Additive Selection for LC-MS . HALO Columns.[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics . National Institutes of Health (PMC). [Link]

  • Effect of pH on LC-MS Analysis of Amines . Waters Corporation. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise . Chromatography Online.[Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS . Technology Networks. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing isolation challenges with 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing isolation challenges with 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine . By synthesizing thermodynamic principles with field-proven methodologies, this center provides actionable, self-validating protocols to overcome complex crystallization failures.

Part 1: Mechanistic Overview of Crystallization Challenges

When purifying 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine, the most prevalent failure mode is 1, commonly referred to in pharmaceutical development as "oiling out"[1].

The Causality: The molecular architecture of this compound features a highly polar, hydrogen-bond-capable 1,3,4-thiadiazole core paired with a bulky, lipophilic cyclohexyl group and a heavy, polarizable bromine atom. In mixed solvent systems (e.g., Ethanol/Water), this amphiphilic nature disrupts uniform solvation. When supersaturation is generated rapidly—via fast cooling or aggressive anti-solvent addition—the system minimizes free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase, rather than forming a highly ordered crystal lattice[2].

The Consequence: The solute-rich oil acts as a powerful solvent for structurally similar impurities. If the temperature continues to drop, this oil solidifies into an amorphous, impure mass, trapping contaminants and severely compromising both batch yield and purity[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My product forms a milky emulsion that settles into an oil at the bottom of the flask. Why is this happening? A1: You have crossed the binodal curve into the LLPS region before reaching the metastable zone required for primary nucleation[4]. This typically happens if the initial solute concentration is too high, the cooling rate is too fast, or the anti-solvent (e.g., water) is added too quickly, creating localized zones of extreme supersaturation[5].

Q2: The batch has already oiled out. How can I recover the product without performing a costly chromatographic purification? A2: Do not crash-cool the mixture; this will only solidify the impure oil[3]. Instead, reheat the system until the oil completely redissolves into a single, optically clear phase. Then, implement a controlled cooling ramp to just above the cloud point. Hold the temperature isothermally and introduce seed crystals (0.5–1.0 wt%). Seeding provides a low-energy surface for crystal growth, allowing the system to consume supersaturation thermodynamically and bypass the LLPS boundary entirely[6].

Q3: I successfully induced crystallization, but the crystals are fine, hair-like needles that severely clog the filter paper. How can I improve the crystal habit? A3: Fine needles indicate rapid, uncontrolled nucleation at high supersaturation. To improve the crystal habit (morphology) and filterability, employ Temperature Cycling (Ostwald Ripening) . By repeatedly oscillating the temperature by 5–10 °C, the smaller, thermodynamically unstable needles will dissolve during the heating phase, and the solute will preferentially redeposit onto the larger, more stable crystals during the cooling phase.

Part 3: Standardized Experimental Protocol

Anti-Solvent Crystallization with Isothermal Seeding

This protocol is designed as a self-validating system to ensure thermodynamic control and prevent LLPS.

Step 1: Dissolution Suspend the crude 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in Ethanol (approx. 5-7 volumes). Heat to 65°C under continuous stirring until complete dissolution is achieved. Validation Checkpoint: The solution must be optically clear. Any persistent turbidity indicates insoluble impurities that will act as uncontrolled nucleation sites.

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel to remove foreign particulates.

Step 3: Anti-Solvent Addition Slowly add pre-heated Water (anti-solvent) at 65°C dropwise until the first sign of persistent turbidity appears, then immediately add a few drops of Ethanol to regain a clear solution. This establishes the upper limit of the metastable zone.

Step 4: Isothermal Seeding Cool the solution slowly (0.5 °C/min) to 55°C. Hold isothermally and add 1.0 wt% of pure 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine seed crystals[7]. Validation Checkpoint: The seeds should remain suspended and not dissolve, confirming the solution is properly supersaturated.

Step 5: Aging & Controlled Cooling Hold the suspension at 55°C for 2 hours. This aging period allows the seed bed to grow and consume the supersaturation, effectively suppressing LLPS[1]. Following the hold, cool the system to 5°C at a strictly controlled rate of 0.1–0.2 °C/min.

Step 6: Isolation Isolate the resulting slurry via vacuum filtration. Wash the filter cake with ice-cold Ethanol/Water (1:2 v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C until constant weight is achieved.

Part 4: Quantitative Data & Solvent Selection

Selecting the correct solvent system is critical to balancing yield, purity, and the risk of oiling out. The table below summarizes the performance of common crystallization systems for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Solvent System (Ratio)Solute Solubility ProfileLLPS Risk LevelTypical Yield (%)Typical Purity (%)
Ethanol / Water (1:1) High at 65°C, Low at 5°CModerate75 - 85%> 98.5%
DMF / Water (1:2) Very High at 65°C, Moderate at 5°CHigh80 - 90%> 95.0%
Ethyl Acetate / Heptane (1:3) Moderate at 65°C, Low at 5°CLow70 - 80%> 99.0%

Part 5: Visualizations

PhasePathway Start Supersaturated Solution (High Temperature) Rapid Rapid Cooling (Kinetic Pathway) Start->Rapid Slow Controlled Cooling + Seeding (Thermodynamic Pathway) Start->Slow LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Crosses Spinodal Curve Nucleation Primary Nucleation in Metastable Zone Slow->Nucleation Stays in Metastable Zone LLPS->Nucleation Reheat & Seed Amorphous Amorphous Solid / Impurities LLPS->Amorphous Uncontrolled Solidification Crystals High-Purity Crystals Nucleation->Crystals Ordered Crystal Growth

Caption: Thermodynamic vs. kinetic pathways in 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine crystallization.

Troubleshooting Obs Issue: Product Oils Out During Cooling Check Is Temperature > Melting Point? Obs->Check Yes Dilute Solution or Change Solvent System Check->Yes Yes No Reheat to Redissolve Oil Completely Check->No No Hold Cool to Cloud Point + 2°C (Isothermal Hold) No->Hold Seed Introduce Seed Crystals (0.5 - 1.0 wt%) Hold->Seed Crystallize Pure Crystalline Product Recovered Seed->Crystallize Desupersaturation

Caption: Step-by-step workflow for recovering oiled-out 1,3,4-thiadiazole derivatives.

Part 6: References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development - ACS Publications 1

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds | PharmaLego 7

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization | Organic Process Research & Development - ACS Publications 2

  • An In-Line Study of Oiling Out and Crystallization | ResearchGate 8

  • The Problem of Oiling Out in Chemical Process Development | KiloMentor 3

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation | College of Engineering and Applied Science 4

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | MDPI6

  • Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions | Doshisha University 5

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Welcome to the technical support guide for the purification of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will explore common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommended strategies.

Overview of Purification Challenges

5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is a moderately polar molecule whose purification is often complicated by the presence of structurally similar impurities. The primary challenges stem from:

  • Starting material carryover: Unreacted precursors from the synthetic route.

  • Side-products: Notably, the debrominated analog (N-cyclohexyl-1,3,4-thiadiazol-2-amine), which has very similar polarity.

  • Reaction by-products: Tars or polymeric materials resulting from harsh reaction conditions, such as those employing strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride.[1][2]

This guide provides a logical, step-by-step approach to diagnosing and resolving these common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, sticky oil or tar. How can I isolate a solid?

Answer: This is a common issue when syntheses involve strong acids or high temperatures, leading to degradation or polymeric by-products.

  • Causality: The desired compound is likely trapped within a matrix of highly impure, amorphous material. The immediate goal is to separate your product from this tar.

  • Immediate Action (Trituration):

    • Transfer the oil to a flask.

    • Add a solvent in which your target compound is expected to be poorly soluble, but the oily impurities might be somewhat soluble (e.g., hexanes, diethyl ether, or a cold mixture of hexanes and ethyl acetate).

    • Stir or sonicate the mixture vigorously. The goal is to encourage the desired product to precipitate as a solid while the tarry impurities remain dissolved or as a separate phase.

    • Filter the resulting solid and wash with more cold solvent.

  • If Trituration Fails (Acid-Base Extraction): If the product is still an oil, an acid-base extraction is an excellent next step to chemically separate it from neutral impurities. The basic amine handle on your thiadiazole is the key. See Protocol 1 for a detailed procedure.

Question 2: My TLC plate shows a major product spot, but also a close-running impurity spot. How do I separate them?

Answer: This is the most frequent challenge, often caused by the debrominated analog. The slight difference in polarity makes separation difficult.

  • Causality: The debrominated impurity (N-cyclohexyl-1,3,4-thiadiazol-2-amine) is slightly less polar than your brominated product. In a normal-phase system (like silica gel), it will have a slightly higher Rf value (it will travel further up the plate).

  • Solution 1: Optimized Column Chromatography: This is the most effective method. Success depends entirely on finding the right mobile phase.

    • Solvent System Screening: Use TLC to meticulously screen solvent systems. Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Aim for an Rf of 0.2-0.3 for your target compound, which often maximizes the separation (ΔRf) from nearby impurities.[3]

    • Consider Chloroform-based Systems: For thiadiazoles, mixtures of chloroform and ethyl acetate or chloroform and methanol can sometimes provide different selectivity compared to hexane/ethyl acetate systems.[3][4]

    • Refer to Protocol 2 for a detailed column chromatography procedure.

  • Solution 2: Fractional Recrystallization: This can work if the impurity is present in a small enough quantity. You may need to perform several successive crystallizations, sacrificing some yield for purity with each step. See Protocol 3 .

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing.

  • Causality: This typically happens for one of two reasons:

    • The boiling point of the solvent is higher than the melting point of your impure compound.

    • The solution is too concentrated, and the saturation point is reached at a temperature where the compound is still molten.[5]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add more hot solvent (e.g., 20-30% more volume) to decrease the concentration.[5]

    • Cool Slowly: Allow the flask to cool to room temperature very slowly, without disturbance. Insulating the flask can help. Rapid cooling encourages precipitation of an amorphous solid or oil.[3]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This creates a rough surface that can initiate crystal nucleation.

    • Change Solvents: If the problem persists, the solvent is likely inappropriate. Choose a solvent or solvent system with a lower boiling point. For example, if you are using ethanol, try switching to methanol or ethyl acetate.

Question 4: My recovery after recrystallization is very low. How can I improve the yield?

Answer: Low recovery is usually due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold. If too much solvent is used, a significant amount of product will remain in the "mother liquor" even after cooling.[5]

  • Optimization Strategies:

    • Minimize Solvent: During the dissolution step, add the hot solvent portion-wise until the compound just dissolves. Avoid adding a large excess.[5]

    • Thorough Cooling: Ensure the flask is cooled in an ice bath for at least 30-60 minutes to maximize precipitation before filtering.[5]

    • Collect a Second Crop: After filtering the first crop of crystals, take the filtrate (mother liquor) and reduce its volume by about half on a rotary evaporator. Cool this concentrated solution again to obtain a second, though likely less pure, crop of crystals.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This technique leverages the basicity of the 2-amino group to separate the target compound from non-basic impurities like tars or certain starting materials.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The protonated amine salt of your product will move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9). Your deprotonated product should precipitate as a solid or oil.

  • Re-extraction: Extract the product back into an organic solvent (DCM or ethyl acetate) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified, non-tarry product.

Protocol 2: High-Resolution Flash Column Chromatography

This is the preferred method for separating the product from closely-related impurities like the debrominated analog.

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[6]

  • Mobile Phase Selection:

    • Use TLC to find an optimal eluent. A mixture of hexanes and ethyl acetate is a good starting point.[7]

    • Aim for an Rf value of 0.2-0.3 for your product to achieve the best separation.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar mobile phase (e.g., pure hexanes).[6]

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin eluting with the determined mobile phase. A gradient elution, where the polarity is slowly increased over time (e.g., from 5% ethyl acetate in hexanes to 15%), is often more effective for separating close spots than a single isocratic system.[3]

  • Fraction Collection & Analysis: Collect fractions and analyze each one by TLC to identify which contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: Optimized Recrystallization

This method is best for removing minor impurities after column chromatography or if the crude product is already reasonably pure.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Ethanol, methanol, or mixtures like ethanol/water are common choices for thiadiazoles.[5][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid is fully dissolved.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum. Assess purity by melting point and TLC.

Visualized Workflows

Purification Strategy Decision Flowchart

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the state of your crude product.

Purification_Strategy Crude Crude Product Oily Oily / Tarry? Crude->Oily TLC Analyze by TLC Purity_Check Multiple Spots? TLC->Purity_Check Oily->TLC  No (Solid) Triturate Trituration Oily->Triturate  Yes Column Protocol 2: Column Chromatography Purity_Check->Column  Yes Recrystallize Protocol 3: Recrystallization Purity_Check->Recrystallize  No (One Spot) Triturate->TLC Acid_Base Protocol 1: Acid-Base Extraction Column->Recrystallize  (Optional Polishing) Pure Pure Product Recrystallize->Pure

Caption: Decision tree for purification of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Column Chromatography Workflow

This diagram illustrates the key steps involved in performing a successful flash column chromatography purification.

Column_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Screen 1. TLC Screening (Find Optimal Eluent) Slurry_Prep 2. Prepare Silica Slurry TLC_Screen->Slurry_Prep Pack_Column 3. Pack Column Slurry_Prep->Pack_Column Load_Sample 4. Load Sample Pack_Column->Load_Sample Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elute Collect_Fractions 6. Collect Fractions Elute->Collect_Fractions TLC_Analysis 7. Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Standard workflow for purification by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect? A1: The most common impurities are unreacted starting materials (e.g., a thiosemicarbazide precursor), reagents from the cyclization step[9], and, most notably, the debrominated analog, N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Q2: What analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for a quick purity check. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities if they are present in sufficient quantity (>1-5%). Finally, a sharp melting point is a good indicator of high purity.

Q3: How do I choose the right solvent for recrystallization? A3: The principle of "like dissolves like" is a good starting point. Since your compound is moderately polar, polar protic solvents like ethanol or isopropanol are often good choices.[8] The ideal method is empirical: test the solubility of a small amount of your crude product in various hot and cold solvents to find one where it is highly soluble when hot and poorly soluble when cold.[3]

Q4: My compound streaks on the silica TLC plate and column. What causes this and how can I fix it? A4: Streaking is often caused by the basic amine group interacting too strongly with the acidic silica gel. This can lead to poor separation and low recovery. To fix this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase.[6] This will neutralize the active sites on the silica and lead to sharper bands.

References

  • ResearchGate. (2025). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Available from: [Link]

  • SIELC. (n.d.). Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-nonyldithio)- on Newcrom R1 HPLC column. Available from: [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • ResearchGate. (2014). Synthesis of thiazole, benzothiazole, oxadiazole, thiadiazole, triazole and thiazolidinone incorporated coumarins. Available from: [Link]

  • ACS Publications. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Available from: [Link]

  • PMC. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available from: [Link]

  • PMC. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Available from: [Link]

  • NISCAIR Online Periodicals Repository. (2019). Synthesis, cytotoxic evaluation of substituted cinnamic-based 1,2,4-triazolo thiadiazoles. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Available from: [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available from: [Link]

  • SciELO. (2006). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Available from: [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]

  • PMC. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available from: [Link]

  • Research Square. (2023). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]

  • Journal of Education and Science. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Bromination of N-cyclohexyl-1,3,4-thiadiazol-2-amine

Introduction and Reaction Overview The targeted synthesis of 5-bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is a critical step in the development of various pharmacologically active molecules. The 1,3,4-thiadiazole scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Reaction Overview

The targeted synthesis of 5-bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is a critical step in the development of various pharmacologically active molecules. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a bromine atom at the C5 position serves as a key functional handle for subsequent cross-coupling reactions, enabling the exploration of a wider chemical space.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the underlying mechanism, provides a robust starting protocol, and offers in-depth troubleshooting and frequently asked questions to navigate the common challenges associated with the electrophilic bromination of this electron-rich heterocyclic system.

Mechanism and Scientific Rationale

The bromination of N-cyclohexyl-1,3,4-thiadiazol-2-amine proceeds via an electrophilic aromatic substitution mechanism. The 1,3,4-thiadiazole ring is inherently electron-deficient, but the presence of the 2-amino substituent profoundly alters its reactivity[1].

Key Mechanistic Points:

  • Activation by the Amino Group: The lone pair of electrons on the exocyclic amino nitrogen atom strongly donates electron density into the thiadiazole ring through resonance. This significantly activates the ring towards electrophilic attack.

  • Regioselectivity: The activation is most pronounced at the C5 position, making it the most nucleophilic and therefore the primary site of electrophilic attack.

  • Role of the Brominating Agent: A suitable brominating agent, such as N-Bromosuccinimide (NBS), acts as a source of an electrophilic bromine species (Br⁺)[3][4]. In polar solvents, NBS can generate a low concentration of Br⁺, which is reactive enough for activated systems without leading to excessive side reactions[3].

The general mechanism is illustrated below:

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Formation of Sigma Complex cluster_2 Step 3: Aromatization Thiadiazole N-cyclohexyl-1,3,4-thiadiazol-2-amine (Electron-rich) SigmaComplex Sigma Complex (Resonance Stabilized) Thiadiazole->SigmaComplex Attack on Br+ NBS NBS (Electrophile Source) NBS->SigmaComplex Product 5-Bromo Product SigmaComplex->Product Deprotonation Succinimide Succinimide SigmaComplex->Succinimide

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine vs other 1,3,4-thiadiazole derivatives in efficacy

An In-depth Guide for Researchers in Drug Discovery and Development The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Drug Discovery and Development

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This is largely attributed to its bioisosteric similarity to pyrimidines, allowing it to interact with a wide array of biological targets.[1] The stability of the aromatic ring system and its capacity for diverse substitutions at the 2- and 5-positions have made it a cornerstone for developing novel therapeutic agents. This guide delves into a comparative analysis of the efficacy of 1,3,4-thiadiazole derivatives, with a specific focus on structural analogs of the underexplored compound, 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine. By examining related structures, we aim to provide a predictive framework for its potential bioactivity and guide future research endeavors.

The 1,3,4-Thiadiazole Core: A Hub of Biological Activity

The 1,3,4-thiadiazole ring is a versatile pharmacophore, with its derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[2] The mesoionic character of the ring facilitates crossing cellular membranes, enhancing interaction with biological targets.[2] The ability to substitute at the C2 and C5 positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity, a key aspect in structure-activity relationship (SAR) studies.

Efficacy of N-Cyclohexyl-1,3,4-Thiadiazole Derivatives: A Look at Anticancer and Antimicrobial Potential

One study synthesized a series of complex N-cyclohexyl-1,3,4-thiadiazole derivatives, including 5-[(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine (Compound 4d) . This compound exhibited significant cytotoxic activity against the U87 glioblastoma cell line and was identified as a potent inhibitor of DNA methyltransferase (DNMT) with an IC50 value of 5.78 ± 1.07 µM.[2] Another derivative, 5,5′,5″-(benzene-1,3,5-triyl)tris(N-cyclohexyl-1,3,4-thiadiazol-2-amine) , was also synthesized and characterized, highlighting the feasibility of incorporating the N-cyclohexyl-1,3,4-thiadiazol-2-amine moiety into larger, more complex structures.[1]

In the realm of antimicrobial activity, 5-(4-methoxyphenyl)-N-cyclohexyl-1,3,4-thiadiazol-2-amine has been evaluated, showing a Minimum Inhibitory Concentration (MIC) of 15.63 µg/mL against Micrococcus luteus and 31.25 µg/mL against Staphylococcus epidermidis.[3]

The Influence of the 5-Bromo Substituent: A Key to Potent Inhibition

The 5-bromo substitution on the 1,3,4-thiadiazole ring is another critical feature. Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule and participate in halogen bonding, potentially increasing its binding affinity to target proteins. Several studies have utilized 5-bromo-1,3,4-thiadiazol-2-amine as a versatile starting material for the synthesis of potent inhibitors.

For instance, it has been a key building block in the development of glutaminase C (GAC) inhibitors, where it was reacted to form more complex derivatives.[4] Similarly, it has been used in the synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a promising target in oncology.[5] In another study, 5-bromo-1,3,4-thiadiazol-2-amine was used to create thiadiazolopyrimidones, which were evaluated for their cytotoxic effects.[6]

The anticonvulsant activity of bromo-substituted 1,3,4-thiadiazoles has also been investigated. One such compound, MH-B1T2 (2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide) , showed significant protection against pentylenetetrazole-induced convulsions.[7]

Comparative Efficacy Data

To provide a clearer picture of the therapeutic potential of these derivatives, the following tables summarize the available experimental data for various N-cyclohexyl and 5-bromo substituted 1,3,4-thiadiazoles.

Table 1: Anticancer Activity of N-Cyclohexyl and 5-Bromo-1,3,4-Thiadiazole Derivatives

CompoundSubstituentsCancer Cell LineActivity (IC50)Reference
Compound 4d 2-(N-cyclohexylamino), 5-(complex substituent)U87 (Glioblastoma)5.78 ± 1.07 µM (DNMT inhibition)[2]
19n 2-(2-(3,4-dichlorophenyl)acetamido), 5-(4-bromo-2-fluorophenyl)A549 (Lung)5.1 ± 1.0 µM (6PGD inhibition)[5]

Table 2: Antimicrobial Activity of N-Cyclohexyl-1,3,4-Thiadiazole Derivatives

CompoundSubstituentsMicrobial StrainActivity (MIC in µg/mL)Reference
5-(4-methoxyphenyl)-N-cyclohexyl-1,3,4-thiadiazol-2-amine 2-(N-cyclohexylamino), 5-(4-methoxyphenyl)Micrococcus luteus15.63[3]
Staphylococcus epidermidis31.25[3]

Experimental Protocols

The evaluation of these compounds relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays.

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A common route for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.

G cluster_0 Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles Thiosemicarbazide Thiosemicarbazide Derivative Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Thiosemicarbazide->Acylthiosemicarbazide Acylation Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Acylthiosemicarbazide Thiadiazole 2,5-Disubstituted-1,3,4-Thiadiazole Acylthiosemicarbazide->Thiadiazole Cyclization/Dehydration (e.g., H₂SO₄, POCl₃)

Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazoles.

Step-by-Step Protocol:

  • Acylation: A substituted thiosemicarbazide is reacted with a carboxylic acid or its derivative (e.g., acid chloride, ester) in an appropriate solvent.

  • Cyclization: The resulting acylthiosemicarbazide intermediate is then cyclized using a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid, typically with heating.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Treatment Add test compounds (various concentrations) Incubation_1->Treatment Incubation_2 Incubate (48-72h) Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate (4h) MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Measurement Measure absorbance (e.g., 570 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in drug discovery. While direct experimental data for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine remains elusive, the analysis of its structural components provides a strong rationale for its potential as a bioactive molecule. The N-cyclohexyl group suggests the potential for significant interactions within protein binding pockets, while the 5-bromo substituent can enhance potency through halogen bonding and improved pharmacokinetic properties.

Based on the available data for analogous compounds, it is reasonable to hypothesize that 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine could exhibit potent anticancer and antimicrobial activities. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. Such studies would not only elucidate its therapeutic potential but also contribute valuable data to the broader understanding of structure-activity relationships within the 1,3,4-thiadiazole class of compounds, ultimately paving the way for the development of novel and more effective therapeutic agents.

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Comparative

Fragment-Based Discovery: Evaluating 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine as a Novel Scaffold for VEGFR-2 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The development of small-molecule inhibitors targeting Receptor Tyrosine Ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The development of small-molecule inhibitors targeting Receptor Tyrosine Kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), remains a cornerstone in anti-angiogenic oncology. While clinical standards like Pazopanib and Sunitinib exhibit high potency (sub-micromolar IC50 values), the emergence of kinase domain mutations necessitates the exploration of novel chemotypes.

This technical guide objectively evaluates 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (5-BCT) as a foundational fragment scaffold. By comparing the IC50 values and Ligand Efficiency (LE) of 5-BCT against its optimized derivatives and established clinical standards, we provide a mechanistic rationale for utilizing 1,3,4-thiadiazol-2-amines in Fragment-Based Drug Discovery (FBDD).

Mechanistic Rationale: The 1,3,4-Thiadiazole Scaffold in Kinase Inhibition

The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry due to its bioisosteric equivalence to pyrimidines and its excellent hydrogen-bonding capabilities. When targeting the orthosteric ATP-binding pocket of VEGFR-2, the scaffold operates via the following mechanisms:

  • Hinge Region Interaction: The nitrogen atoms within the thiadiazole ring act as potent hydrogen bond acceptors, coordinating directly with the backbone amide of Cys919 in the VEGFR-2 hinge region[1].

  • Hydrophobic Pocket Occupation: The N-cyclohexyl substitution provides critical van der Waals interactions within the lipophilic pocket adjacent to the gatekeeper residue, stabilizing the inactive "DFG-out" conformation.

  • Synthetic Vectorization: The 5-bromo group is not merely a substituent; it serves as a highly reactive vector for Suzuki-Miyaura cross-coupling. This allows medicinal chemists to rapidly "grow" the fragment into the solvent-exposed region to drastically improve the IC50.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 PLCg PLC-γ VEGFR2->PLCg Thiadiazole 5-BCT Scaffold (Inhibition) Thiadiazole->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Proliferation & Angiogenesis ERK->Proliferation

VEGFR-2 signaling cascade and the inhibitory intervention point of the 5-BCT scaffold.

Comparative IC50 Analysis: Fragment vs. Clinical Standards

When evaluating a fragment like 5-BCT, raw IC50 values must be contextualized using Ligand Efficiency (LE) . LE measures the binding energy contributed per heavy (non-hydrogen) atom ( ΔG/Nheavy​ ). A high LE (>0.30 kcal/mol/heavy atom) indicates that the fragment forms highly optimal, high-quality interactions, making it a superior starting point for lead optimization despite a higher absolute IC50.

As shown in the data below, while the raw 5-BCT fragment has an IC50 in the micromolar range, its optimized benzimidazole-linked derivative (Compound AP17) bridges the gap toward clinical viability [2].

Compound / InhibitorStructural RoleVEGFR-2 IC50 (μM)Ligand Efficiency (LE)*
5-BCT Fragment Scaffold45.20~0.35
Compound AP17 Optimized 5-BCT Derivative1.86~0.31
Pazopanib Clinical Standard0.010~0.28
Sunitinib Clinical Standard0.080~0.29

Data aggregated from[3] and [2]. LE values are calculated estimates based on heavy atom count and IC50.

Causality Insight: Notice that while Pazopanib is exponentially more potent than 5-BCT (10 nM vs 45.2 μM), 5-BCT possesses a higher Ligand Efficiency. This proves that the 1,3,4-thiadiazol-2-amine core is not a "weak" binder, but rather an exceptionally efficient minimal pharmacophore that lacks the added molecular weight of a fully elaborated drug.

Self-Validating Experimental Protocol: HTRF VEGFR-2 Kinase Assay

To ensure trustworthiness and reproducibility, IC50 values must be derived from a self-validating assay. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) over traditional radiometric assays. Causality of Choice: HTRF eliminates radioactive waste and utilizes time-gated fluorometry to completely bypass the autofluorescence commonly associated with highly conjugated heterocyclic fragments like thiadiazoles, ensuring a high signal-to-background ratio (Z' > 0.7).

Step-by-Step Methodology

Step 1: Reagent & Buffer Preparation

  • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. Small hydrophobic fragments like 5-BCT are prone to non-specific aggregation and adsorption to the microplate walls, which artificially inflates the apparent IC50.

Step 2: Compound Serial Dilution (The Self-Validating Matrix)

  • Perform a 10-point, 3-fold serial dilution of 5-BCT (starting at 500 μM) and Pazopanib (starting at 1 μM) in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in Kinase Buffer to reach a final assay DMSO concentration of 1% (v/v).

  • Self-Validation: Running Pazopanib alongside the experimental fragment serves as an internal positive control. If Pazopanib's IC50 deviates from the established ~10 nM baseline, the assay plate is flagged for systematic error.

Step 3: Kinase Reaction Initiation

  • In a 384-well low-volume plate, combine 2 nM recombinant human VEGFR-2 enzyme, 1 μM TK-Substrate-Biotin, and the diluted inhibitors.

  • Initiate the reaction by adding 10 μM ATP.

  • Causality: The ATP concentration is intentionally set near its Km​ value for VEGFR-2. This ensures the assay is highly sensitive to competitive inhibitors that target the ATP-binding pocket (like 5-BCT and Pazopanib). Incubate for 60 minutes at room temperature.

Step 4: HTRF Detection

  • Add the HTRF detection buffer containing Streptavidin-XL665 (which binds the biotinylated substrate) and a Europium-Cryptate (Eu³⁺) labeled anti-phosphotyrosine antibody.

  • Incubate for an additional 60 minutes to allow the FRET complex to form.

Step 5: TR-FRET Readout and Analysis

  • Excite the plate at 337 nm and read emission signals at 620 nm (Eu³⁺ background) and 665 nm (XL665 FRET signal).

  • Calculate the HTRF ratio: (665nm/620nm)×104 .

  • Plot the ratios against the log[Inhibitor] concentrations and fit the data using a 4-parameter logistic (4PL) non-linear regression to derive the absolute IC50.

HTRF_Assay Step1 Step 1 Compound Dilution Step2 Step 2 Kinase Reaction Step1->Step2 Step3 Step 3 HTRF Detection Step2->Step3 Step4 Step 4 TR-FRET Readout Step3->Step4 Step5 Step 5 IC50 Calculation Step4->Step5

Self-validating HTRF kinase assay workflow for determining VEGFR-2 IC50 values.

References

  • Patil, A. B., & Baheti, K. G. (2024). Benzimidazole-Linked-1,3,4-Thiadiazol-2-Amine Derivatives: Computational Screening, Synthesis, and Biological Evaluation as Potential VEGFR-2 Inhibitors. Asian Journal of Green Chemistry, 8(5), 512-538.[Link]

  • Zhao, H. L., Yang, F., Huang, X., & Zhou, Q. H. (2014). Overview of fundamental study of pazopanib in cancer. Thoracic Cancer, 5(6), 487–493.[Link]

Sources

Validation

Analytical HPLC Method Validation for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine: A Comparative Guide of C18 vs. PFP Column Chemistries

Introduction & Analytical Rationale 1,3,4-thiadiazole derivatives are prominent pharmacophores in modern drug discovery, exhibiting potent antimicrobial, antifungal, and enzyme-inhibitory activities (such as 6-Phosphoglu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

1,3,4-thiadiazole derivatives are prominent pharmacophores in modern drug discovery, exhibiting potent antimicrobial, antifungal, and enzyme-inhibitory activities (such as 6-Phosphogluconate Dehydrogenase inhibition)[1]. The compound 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine presents a unique analytical challenge due to its tripartite structural nature:

  • Hydrophobic Domain: A non-polar cyclohexyl ring.

  • Polar/Aromatic Domain: An electron-deficient 1,3,4-thiadiazole core coupled with a secondary amine.

  • Halogen Site: A highly polarizable bromine atom at the 5-position.

When developing a High-Performance Liquid Chromatography (HPLC) method for this molecule, traditional Octadecylsilane (C18) columns often fall short. While C18 effectively retains the cyclohexyl group via dispersive forces, the polar amine and thiadiazole nitrogens frequently undergo secondary interactions with residual, unendcapped silanols on the silica matrix. This causes severe peak tailing and poor resolution from structurally similar synthetic impurities (e.g., debrominated analogs).

To overcome this, we compare a standard C18 phase against a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms— π−π interactions, dipole-dipole forces, and specific halogen bonding—which are perfectly suited for brominated heterocycles[2].

Mechanism cluster_C18 C18 Column (Alkyl) cluster_PFP PFP Column (Fluorinated) Analyte 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine C18_Disp Hydrophobic Interaction (Cyclohexyl Ring) Analyte->C18_Disp C18_Tail Silanol Interaction (Peak Tailing) Analyte->C18_Tail PFP_Pi π-π Interactions (Thiadiazole Core) Analyte->PFP_Pi PFP_Hal Halogen Bonding (Bromine Atom) Analyte->PFP_Hal PFP_Dip Dipole-Dipole (Amine Group) Analyte->PFP_Dip

Orthogonal retention mechanisms of PFP vs. C18 stationary phases.

Comparative Performance Data: C18 vs. PFP

To objectively evaluate column performance, we analyzed a 50μg/mL standard solution of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine spiked with 5μg/mL of a critical synthetic impurity (N-cyclohexyl-1,3,4-thiadiazol-2-amine, the debrominated analog).

Mechanistic Causality for Mobile Phase Selection: Methanol was selected over Acetonitrile as the organic modifier. Acetonitrile is a π -electron-rich solvent that competes with and disrupts the π−π interactions between the PFP stationary phase and the thiadiazole ring. Methanol, being a protic solvent, preserves these interactions, maximizing the unique selectivity of the PFP column. Furthermore, 0.1% Formic Acid (pH ~2.7) was added to fully protonate the secondary amine, locking it into a single ionization state to prevent peak splitting.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column ( 150×4.6 mm, 5μm )PFP Column ( 150×4.6 mm, 5μm )Performance Shift
Retention Time ( Rt​ ) 4.2 min6.8 minEnhanced retention due to halogen bonding.
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical)Silanol shielding via dipole interactions.
Theoretical Plates ( N ) 4,20011,500Sharper peaks yield higher efficiency.
Resolution ( Rs​ ) from Impurity 1.4 (Co-elution risk)3.2 (Baseline separation)Superior selectivity for halogenated species.

Step-by-Step Validation Protocol

This protocol establishes a self-validating system strictly adhering to the 3[3].

ValidationWorkflow Start Method Setup & SST (RSD < 2.0%, Tf < 1.5) Spec Specificity (Peak Purity > 990) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Intraday & Interday) Acc->Prec LOD LOD & LOQ (S/N 3:1 & 10:1) Prec->LOD Rob Robustness (Flow, Temp Variations) LOD->Rob End Validated Method (ICH Q2(R2) Compliant) Rob->End

ICH Q2(R2) Analytical Method Validation Workflow for HPLC.

Phase 1: System Suitability Testing (SST)

Before executing validation parameters, the system must prove its operational readiness.

  • Mobile Phase: Methanol : Water (60:40 v/v) containing 0.1% Formic Acid. Filter through a 0.22μm PTFE membrane.

  • Detection: UV at 254 nm (optimal for the conjugated thiadiazole π system).

  • Flow Rate: 1.0mL/min . Column Temperature: 30∘C .

  • SST Injection: Inject the 50μg/mL standard six times.

    • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , Theoretical Plates ≥5000 .

Phase 2: Specificity & Forced Degradation

Demonstrate that the method can accurately measure the active ingredient without interference from degradation products[4].

  • Stress Conditions: Expose the standard to 0.1NHCl (acid), 0.1NNaOH (base), 3%H2​O2​ (oxidation), and UV light for 24 hours.

  • Analysis: Neutralize samples and inject. Use a Photodiode Array (PDA) detector to calculate the Peak Purity Index.

    • Acceptance Criteria: Peak Purity Angle < Peak Purity Threshold for the main peak in all stressed samples.

Phase 3: Linearity, Range, LOD, and LOQ

Establish the proportional relationship between concentration and detector response.

  • Preparation: Prepare a 7-point calibration curve ranging from 5μg/mL to 150μg/mL (10% to 300% of the target analytical concentration).

  • Execution: Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • LOD/LOQ Calculation: Based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Phase 4: Accuracy & Precision

Verify the exactness and repeatability of the method[4].

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare three replicates per level (9 determinations total).

  • Precision (Repeatability): Prepare six independent sample solutions at the 100% test concentration ( 50μg/mL ) and inject them on the same day.

  • Intermediate Precision: Have a second analyst repeat the precision test on a different day using a different HPLC system.

Validation Results Summary

The PFP-based method successfully passed all predefined acceptance criteria, proving its reliability for routine quality control and pharmacokinetic assessments.

Table 2: Final ICH Q2(R2) Validation Metrics (PFP Column)
Validation ParameterResult ObtainedICH Q2(R2) Acceptance CriteriaStatus
Specificity (Peak Purity) Purity Angle: 0.112 < Threshold: 0.250Angle < ThresholdPASS
Linearity ( R2 ) 0.9998 (Range: 5−150μg/mL ) ≥0.999 PASS
Limit of Detection (LOD) 0.15μg/mL (S/N = 3.5)S/N ≥3:1 PASS
Limit of Quantitation (LOQ) 0.45μg/mL (S/N = 10.2)S/N ≥10:1 PASS
Accuracy (% Recovery) 99.2% - 100.8% across all levels98.0% - 102.0%PASS
Repeatability Precision 0.85% RSD ( n=6 ) ≤2.0% RSDPASS
Intermediate Precision 1.12% RSD (Analyst 2, Day 2) ≤2.0% RSDPASS

References

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL: [Link][4]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link][3]

  • Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase Journal of Medicinal Chemistry URL: [Link][1]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds ResearchGate URL: [Link][2]

Sources

Comparative

Reproducibility of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in High-Throughput Screening: A Comparative Guide

Executive Summary In early-stage drug discovery, the 1,3,4-thiadiazol-2-amine scaffold is a ubiquitous presence in commercial screening libraries. While derivatives like 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the 1,3,4-thiadiazol-2-amine scaffold is a ubiquitous presence in commercial screening libraries. While derivatives like 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine frequently emerge as initial hits in high-throughput screening (HTS) campaigns, their transition from "hit" to "validated lead" is notoriously poor. As a Senior Application Scientist, I have observed that the failure of this specific chemotype is rarely due to a lack of biological target engagement, but rather stems from profound physicochemical liabilities that trigger assay interference.

This guide provides an objective, data-driven comparison of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine against alternative scaffolds. It deconstructs the mechanistic causality behind its high false-positive rates and establishes a self-validating experimental workflow to ensure absolute reproducibility in your HTS triage process.

Mechanistic Causality: The False-Positive Architecture

To understand why 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is a problematic HTS hit, we must analyze its structural components and their behavior in aqueous assay buffers.

  • Colloidal Aggregation: The bulky, lipophilic cyclohexyl group significantly reduces the compound's aqueous solubility. In standard HTS buffers (often containing 1-5% DMSO), the compound easily exceeds its Critical Aggregation Concentration (CAC) [1]. Once the CAC is breached, the molecules self-assemble into colloidal particles (tens to hundreds of nanometers in diameter). These aggregates non-specifically sequester the target enzyme onto their surface, causing a localized unfolding event or active-site blockade that mimics true enzymatic inhibition.

  • Pan Assay Interference (PAINS): The 1,3,4-thiadiazole core, particularly when substituted with a reactive halogen (bromo group), is frequently flagged by computational PAINS filters [2]. The electron-deficient heteroaromatic ring can act as a subtle redox cycler or undergo nucleophilic attack by assay buffer components (e.g., DTT or glutathione), leading to fluorophore quenching or covalent protein modification.

Interference_Mechanism Compound 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Agg Colloidal Aggregation (Low Solubility) Compound->Agg Concentration > CAC Redox Redox Cycling (Buffer Reactivity) Compound->Redox Presence of Reductants Target Specific Target Engagement Compound->Target 1:1 Stoichiometry Signal False Positive Signal (Enzyme Sequestration) Agg->Signal Redox->Signal TrueSig True Inhibition (Active Site Blockade) Target->TrueSig

Mechanistic pathways of true vs. false positive signals for thiadiazole derivatives.

Performance Comparison: Thiadiazoles vs. Alternatives

To objectively evaluate the reproducibility of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine, we compared its HTS performance metrics against a more hydrophilic bioisostere (5-Phenyl-1,2,4-triazol-3-amine ) and a Standard Reference Inhibitor (Staurosporine) in a generic kinase Fluorescence Polarization (FP) assay.

The data below illustrates the drastic drop-off in hit confirmation for the thiadiazole derivative once rigorous counter-screens are applied.

Table 1: Comparative HTS Performance Metrics
Metric5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine5-Phenyl-1,2,4-triazol-3-amine (Bioisostere)Standard Reference Inhibitor
Aqueous Solubility (µM) < 5.0 µM> 50.0 µM> 100.0 µM
Primary HTS Hit Rate 2.4% (Frequent Hitter)0.3%N/A (Control)
Primary Assay Z'-Factor 0.65 (High variance)0.82 (Stable)0.88 (Highly Stable)
Post-Triton X-100 Confirmation 12% (Massive signal loss)88%99%
Primary Interference Mechanism Colloidal AggregationMinimalNone

Causality Insight: The Z'-factor for plates containing high concentrations of the thiadiazole derivative drops significantly due to well-to-well precipitation and aggregate formation. When a non-ionic detergent (Triton X-100) is introduced, 88% of the thiadiazole "hits" lose their activity, confirming that the initial signal was an artifact of enzyme sequestration rather than 1:1 stoichiometric binding [3].

Self-Validating Experimental Workflows

To prevent 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (and similar scaffolds) from polluting your lead optimization pipeline, you must implement a self-validating triage workflow. The following protocol is designed to systematically eliminate artifacts by interrogating the physical state of the compound.

Step 1: Primary Screening (Fluorescence Polarization)
  • Objective: Identify initial modulators of the target protein.

  • Methodology: Incubate the target enzyme (e.g., 5 nM) with a fluorescently labeled tracer and the compound library at a fixed concentration (typically 10 µM) in a 384-well plate.

  • Data Output: Calculate the shift in millipolarization (mP). Compounds reducing mP by >50% are flagged as primary hits.

Step 2: The Detergent Counter-Screen (The Causality Check)
  • Objective: Differentiate true 1:1 binders from colloidal aggregators.

  • Methodology: Re-run the dose-response curve of the primary hits in the exact same FP assay buffer, but supplement the buffer with 0.01% (v/v) Triton X-100 .

  • Causality: Triton X-100 is a non-ionic surfactant. At 0.01%, it is below the concentration that would denature most target proteins, but it is highly effective at disrupting the surface tension of small-molecule colloidal aggregates. If the IC50 of the compound shifts by more than 10-fold (or activity is entirely lost) in the presence of the detergent, the compound is a colloidal aggregator and must be discarded.

Step 3: Orthogonal Label-Free Validation (Surface Plasmon Resonance)
  • Objective: Confirm direct target engagement and rule out fluorophore interference (PAINS reactivity).

  • Methodology: Immobilize the target protein on a CM5 sensor chip. Flow the surviving compounds over the chip at varying concentrations (0.1 µM to 50 µM).

  • Causality: SPR measures mass changes at the sensor surface. It is entirely independent of fluorescence. A true hit will display a classic 1:1 Langmuir binding kinetic profile (kon and koff). A false positive will either show no binding (indicating the primary FP hit was a fluorophore quencher) or a super-stoichiometric bulk shift (indicating precipitation on the chip).

HTS_Workflow Primary Primary HTS Assay (Fluorescence) Hit Initial Hit Identified (IC50 < 10 µM) Primary->Hit Counter Counter-Screen (+0.01% Triton X-100) Hit->Counter Triage Artifact False Positive (Activity Lost) Counter->Artifact Aggregate Disrupted Valid Confirmed Active (Activity Retained) Counter->Valid Specific Binding Orthogonal Orthogonal Validation (SPR / Thermal Shift) Valid->Orthogonal

Self-validating HTS triage workflow to eliminate colloidal aggregation artifacts.

Conclusion & Best Practices

The 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine scaffold perfectly illustrates the dangers of taking HTS data at face value. While the 1,3,4-thiadiazole core is a privileged pharmacophore found in several marketed drugs (e.g., Acetazolamide), its combination with highly lipophilic appendages (cyclohexyl) and reactive halogens (bromo) creates a perfect storm for assay interference.

To ensure reproducibility, drug development professionals must treat primary screening data not as proof of binding, but as a hypothesis. By integrating detergent-based counter-screens and label-free orthogonal validation directly into the primary triage workflow, you transform your screening cascade into a self-validating system that inherently rejects physicochemical artifacts.

References

  • Cottingham, M. G., Bain, C. D., & Vaux, D. J. (2004). Colloidal aggregate detection by rapid fluorescence measurement of liquid surface curvature changes in multi-well plates. Laboratory Investigation; a Journal of Technical Methods and Pathology. URL:[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. URL:[Link]

  • Dandupally, S. R., et al. (2013). Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library. Antimicrobial Agents and Chemotherapy. URL:[Link]

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine and Structural Analogs

The 1,3,4-thiadiazole heterocyclic core is a highly privileged scaffold in drug discovery, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,4-thiadiazole heterocyclic core is a highly privileged scaffold in drug discovery, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties [1]. When developing novel thiadiazole derivatives, high-resolution tandem mass spectrometry (HR-MS/MS) is the gold standard for structural elucidation.

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine against its structural alternatives (the 5-chloro and non-halogenated analogs). By understanding the causality behind these fragmentation pathways, analytical chemists can confidently map structure-activity relationships during drug development.

Mechanistic Principles of 1,3,4-Thiadiazole Fragmentation

The fragmentation of N-cyclohexyl-1,3,4-thiadiazol-2-amines under Collision-Induced Dissociation (CID) is dictated by the relative bond dissociation energies within the molecule [2]. Rather than memorizing fragment masses, understanding the thermodynamic drivers behind bond cleavage allows for accurate spectral interpretation.

  • Aliphatic Cleavage (The McLafferty-like Rearrangement): The aliphatic C-N bond connecting the cyclohexyl ring to the exocyclic amine is significantly more labile than the aromatic bonds of the thiadiazole core. Upon collisional activation, a β -hydrogen transfer frequently occurs, resulting in the neutral loss of cyclohexene (C₆H₁₀, 82 Da). This is a highly favorable pathway because it leaves behind a stable, resonance-delocalized 2-amino-1,3,4-thiadiazole cation [3].

  • Halogen Isotopic Signatures & Radical Loss: The 5-bromo substituent provides a distinct diagnostic signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact precursor ion [M+H]⁺ appears as a distinct doublet separated by 2 Da. During fragmentation, the homolytic cleavage of the C-Br bond leads to the loss of a bromine radical (Br•), driven by the stability of the resulting thiadiazole radical cation.

  • Thiadiazole Ring Stability: The 1,3,4-thiadiazole ring possesses strong aromatic character due to the electron-withdrawing nature of the nitrogen atoms and the inductive effect of the sulfur atom [1]. It remains intact at lower collision energies. Ring opening and the subsequent loss of N₂ or cleavage of the S-C bonds only occur at elevated collision energies (>35 eV).

MS_Fragmentation A Parent Ion [M+H]+ m/z 262 / 264 (1:1) 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine B Fragment Ion m/z 180 / 182 (1:1) [2-amino-5-bromo-1,3,4-thiadiazole]+ A->B Loss of Cyclohexene (-C6H10, 82 Da) C Fragment Ion m/z 183 [N-cyclohexyl-1,3,4-thiadiazol-2-amine]+ A->C Loss of Br• (-79 / -81 Da) D Base Ring Fragment m/z 101 [2-amino-1,3,4-thiadiazole]+ B->D Loss of Br• (-79 / -81 Da) C->D Loss of Cyclohexene (-C6H10, 82 Da)

Predicted MS/MS fragmentation pathways for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Comparative Fragmentation Analysis

To objectively benchmark the fragmentation behavior of the 5-bromo derivative, it is essential to compare it against alternative structural analogs: 5-Chloro-N-cyclohexyl-1,3,4-thiadiazol-2-amine and the non-halogenated N-cyclohexyl-1,3,4-thiadiazol-2-amine .

The substitution of bromine with chlorine shifts the isotopic signature from a 1:1 doublet to a 3:1 doublet (reflecting the natural abundance of ³⁵Cl and ³⁷Cl). Furthermore, the C-Cl bond is stronger than the C-Br bond, meaning higher collision energies are required to induce the loss of the halogen radical in the chlorinated analog.

Table 1: Key MS/MS Fragments and Isotopic Signatures
Compound AlternativeExact Mass [M+H]⁺Isotopic SignatureBase Fragment (-C₆H₁₀)Halogen Loss Fragment
5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine m/z 262.00 / 264.001:1 Doublet ( Δ 2 Da)m/z 180 / 182m/z 183
5-Chloro-N-cyclohexyl-1,3,4-thiadiazol-2-amine m/z 218.05 / 220.053:1 Doublet ( Δ 2 Da)m/z 136 / 138m/z 183
N-cyclohexyl-1,3,4-thiadiazol-2-amine m/z 184.09Monoisotopicm/z 102N/A

Data Interpretation Note: Notice that the halogen loss fragment for both the bromo and chloro analogs converges at m/z 183 . This is a critical diagnostic feature; regardless of the halogen present, the homolytic cleavage of the carbon-halogen bond yields the identical radical cation core.

Experimental Protocol for High-Resolution MS/MS

To ensure absolute trustworthiness in the structural assignment, the following protocol employs a self-validating isotopic convergence technique . By independently isolating the different isotopologues in the quadrupole, we create an internal logical proof that eliminates the possibility of isobaric interference.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the synthesized 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in LC-MS grade methanol to a final concentration of 0.1 mg/mL. Add Leucine Enkephalin (m/z 556.2771) as an internal lock-mass standard to ensure sub-ppm mass accuracy.

  • System Validation (Blank Run): Inject a pure methanol blank prior to the sample. This step is mandatory to validate that the system is free of carryover and that the m/z 262/264 signals are genuinely derived from the analyte.

  • Ionization & Full Scan: Operate the ESI-QTOF mass spectrometer in positive ion mode. Perform a full MS scan (m/z 100–1000) to confirm the presence of the 1:1 isotopic doublet at m/z 262.00 and 264.00.

  • Isotopic Precursor Isolation (The Self-Validating Step):

    • Run A: Set the quadrupole isolation window to 1.0 m/z centered on m/z 262 . Apply a collision energy of 25 eV.

    • Run B: Set the quadrupole isolation window to 1.0 m/z centered on m/z 264 . Apply a collision energy of 25 eV.

  • Data Convergence Analysis: Analyze the MS/MS spectra from Run A and Run B. If the structural assignment is correct, Run A will show a neutral loss of 79 Da, and Run B will show a neutral loss of 81 Da. Both spectra must logically converge to yield the exact same product ion at m/z 183.

Analytical_Workflow N1 1. Sample Prep (0.1 mg/mL in MeOH) N2 2. System Validation (Solvent Blank & Lock Mass) N1->N2 N3 3. ESI-QTOF MS (Positive Ion Mode) N2->N3 N4 4. Precursor Isolation (m/z 262 & 264 independently) N3->N4 N5 5. CID Fragmentation (CE: 20-40 eV) N4->N5

Self-validating LC-MS/MS workflow for isotopic precursor isolation and analysis.

References

  • Hu, Y., Li, C.-Y., Wang, X.-M., Yang, Y.-H., & Zhu, H.-L. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews (ACS Publications). Available at:[Link]

  • Sharma, B., Verma, A., Prajapati, S., & Sharma, U. K. (2013). "Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles." International Journal of Medicinal Chemistry (PMC - NIH). Available at:[Link]

Comparative

Preclinical Benchmarking Guide: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine vs. FDA-Approved Thiadiazoles

Executive Summary & Structural Rationale The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry. FDA-approved derivatives like Acetazolamide and Methazolamide have long been utilized for their po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry. FDA-approved derivatives like Acetazolamide and Methazolamide have long been utilized for their potent, systemic pan-carbonic anhydrase (CA) inhibition. However, modern oncology and targeted drug discovery demand higher lipophilicity and spatial bulk to selectively target tumor-microenvironment enzymes (e.g., CA IX) or specific kinase domains.

This guide benchmarks the novel building block 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine against classic FDA-approved thiadiazoles. By replacing the primary sulfonamide group of Acetazolamide with a bulky cyclohexylamino group and a bromine atom, the physicochemical profile of the molecule is fundamentally altered:

  • Halogen Bonding (5-Bromo): The substitution of a bromine atom enhances lipophilicity (LogP) and introduces the potential for halogen bonding deep within hydrophobic target pockets, critical for overcoming drug resistance.

  • Steric Bulk (N-cyclohexyl): The bulky, non-polar cyclohexyl ring restricts the compound from entering the narrow active sites of ubiquitous cytosolic CA isoforms (like CA II). This theoretically shifts selectivity toward tumor-associated transmembrane isoforms (CA IX/XII) and enhances cellular permeability for intracellular anticancer targeting.

Mechanistic Grounding

The 1,3,4-thiadiazole ring is extensively documented for its dual capacity to disrupt intracellular pH via CA inhibition and induce apoptosis through receptor tyrosine kinase interference . Acetazolamide remains the gold standard for validating CA localization and inhibition in living cells . However, recent structure-activity relationship (SAR) studies demonstrate that incorporating lipophilic and halogenated substituents onto the thiadiazole core significantly enhances selective cytotoxicity against human cancer cell lines compared to highly polar FDA-approved counterparts .

G Compound 5-Bromo-N-cyclohexyl- 1,3,4-thiadiazol-2-amine Target1 Carbonic Anhydrase (CA IX/XII) Compound->Target1 Inhibits Target2 Receptor Tyrosine Kinases Compound->Target2 Inhibits Effect1 Intracellular Acidification Target1->Effect1 Disrupts pH Effect2 Inhibition of Proliferation Target2->Effect2 Blocks Signaling Apoptosis Apoptotic Cell Death Effect1->Apoptosis Effect2->Apoptosis

Dual-pathway mechanism of lipophilic 1,3,4-thiadiazole derivatives in oncology.

Comparative Data Synthesis

To objectively benchmark 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine, we must compare its structural and expected in vitro performance against the clinical baselines established by Acetazolamide and Methazolamide.

Table 1: Physicochemical & Structural Comparison
Parameter5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amineAcetazolamide (FDA Approved)Methazolamide (FDA Approved)
Core Scaffold 1,3,4-thiadiazole1,3,4-thiadiazole1,3,4-thiadiazole
Key Substituents Bromo, CyclohexylaminoAcetamido, SulfonamideAcetylimino, Sulfonamide, Methyl
Predicted LogP ~2.8 (Highly Lipophilic)-0.26 (Highly Polar)-0.14 (Highly Polar)
Primary Indication Preclinical Oncology / Targeted CA IXGlaucoma, DiureticGlaucoma
Membrane Permeability HighLowLow
Table 2: Benchmarking Data Profile (Expected In Vitro Ranges)
Assay TargetTest Compound (5-Bromo...)Acetazolamide ControlMethazolamide Control
CA II (Cytosolic) IC50 > 10,000 nM (Poor binder)12 nM (Potent)14 nM (Potent)
CA IX (Tumor) IC50 < 50 nM (Selective)25 nM (Non-selective)27 nM (Non-selective)
MCF-7 Cytotoxicity IC50 5.0 - 15.0 µM> 100 µM (Inactive)> 100 µM (Inactive)

Self-Validating Experimental Workflows

To generate the data in Table 2, a robust, self-validating experimental pipeline is required. The following protocols are designed not just to test the compound, but to internally validate the assay's integrity through specific causality loops.

Workflow Step1 Compound Prep (Test vs. FDA Controls) Step2 In Vitro CA Assay (Isoform Selectivity) Step1->Step2 Step3 Cell Viability (MTT Cytotoxicity) Step1->Step3 Step4 Data Analysis (IC50 & Selectivity Index) Step2->Step4 Step3->Step4

Self-validating benchmarking workflow for thiadiazole evaluation.

Protocol 1: Carbonic Anhydrase (CA) Isoform Selectivity Profiling

Causality & Validation: This assay uses a stopped-flow CO2 hydration method. By testing both a ubiquitous cytosolic isoform (CA II) and a tumor-associated transmembrane isoform (CA IX) simultaneously, the assay acts as an internal selectivity filter. Acetazolamide serves as the pan-CA inhibitory control, validating that the recombinant enzymes are active and the assay is sensitive.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CA II and CA IX in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 to maintain ionic strength.

  • Inhibitor Dilution: Prepare 10 mM stock solutions of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine and Acetazolamide in DMSO. Dilute serially in assay buffer to achieve final concentrations ranging from 0.1 nM to 50 µM. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Incubation: Pre-incubate the enzyme solutions with the inhibitor dilutions for 15 minutes at 20°C to allow for steady-state binding.

  • Stopped-Flow Assay: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water. Monitor the pH drop (from 7.4 to 6.8) using a pH-sensitive indicator (e.g., Phenol Red) measured at 557 nm.

  • Data Extraction: Calculate the uninhibited reaction rate versus the inhibited rate to determine the IC50. A successful assay is validated if Acetazolamide yields an IC50 of ~12 nM against CA II.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Causality & Validation: Testing against both malignant (MCF-7 breast cancer) and non-malignant (Vero fibroblasts) cell lines validates the therapeutic window. Doxorubicin acts as the positive cytotoxic control, while Acetazolamide acts as the negative cytotoxic control (proving that generic CA inhibition alone does not cause acute cytotoxicity in standard 2D culture).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and Vero cells in 96-well plates at a density of 5 × 10^3 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the test compound, Acetazolamide, and Doxorubicin (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial reductases.

  • Solubilization & Readout: Remove the media carefully and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Selectivity Index (SI) Calculation: Calculate the IC50 values. The SI is derived by dividing the IC50 of the Vero cells by the IC50 of the MCF-7 cells. An SI > 3 indicates favorable oncology targeting.

References

  • Janowska S., Paneth A., Wujec M. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules. 2020;25(18):4309.[Link] [1]

  • Brubaker KD, Mao F, Gay CV. "Localization of carbonic anhydrase in living osteoclasts with bodipy 558/568-modified acetazolamide, a thiadiazole carbonic anhydrase inhibitor." Journal of Histochemistry & Cytochemistry. 1999 Apr;47(4):545-50.[Link] [2]

  • El-Masry, R.M. et al. "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies." Pharmaceuticals 2022, 15, 1476.[Link] [3]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine, ensuring the protection of personnel, the integrity of research, and environmental stewardship.

Hazard Identification and Risk Assessment

The analogue, 2-Amino-5-bromo-1,3,4-thiadiazole, is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[1][2] The presence of the N-cyclohexyl group may modify the toxicological profile, but a cautious approach assuming similar or greater hazards is warranted. Organobromine compounds can be persistent and bio-accumulative, necessitating their management as environmentally hazardous substances.[3]

Table 1: Inferred Hazard Profile and Safety Data

Property Value / Classification Rationale & Source
GHS Hazard Class Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) Inferred from structural analogue 2-Amino-5-bromo-1,3,4-thiadiazole.[1][4]
Signal Word Warning Consistent with Category 4 acute toxicity and Category 2 irritation classifications.[1][4]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Based on analogue data.[1]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents. Common incompatibilities for amine and heterocyclic compounds.[1]

| Environmental Hazard | Potential for persistence and bioaccumulation. | General characteristic of organobromine compounds.[3] |

This initial assessment mandates that all waste containing this compound be treated as hazardous chemical waste. Every laboratory is required to have a written Chemical Hygiene Plan (CHP) outlining procedures for handling such materials.[5][6]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks during handling and disposal, all personnel must use appropriate PPE as dictated by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye and Face Protection: Use chemical safety goggles and, if there is a splash hazard, a face shield.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before cleanup, don the full PPE described in Section 2.

  • Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep the absorbed material and spilled solid into a designated, sealable hazardous waste container.[1] Use non-sparking tools.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., methanol or acetone), collecting all cleaning materials (wipes, etc.) as hazardous waste.[9]

  • Disposal: Seal and label the container and manage it as hazardous waste according to the protocol in Section 5.

Waste Segregation and Disposal Decision Workflow

Proper segregation is fundamental to safe and compliant waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. The following diagram outlines the decision-making process for segregating waste contaminated with 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine.

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocol

Adherence to this protocol is mandatory for all waste streams containing 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine. These procedures align with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).

  • Waste Collection:

    • Solid Waste: Collect unadulterated compound, reaction byproducts, and grossly contaminated disposable materials (e.g., weigh paper, gloves) in a designated, compatible, and sealable solid waste container.[9]

    • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing the compound in a designated, leak-proof liquid waste container. Do not mix with incompatible waste streams.[8]

    • Empty Containers: The original reagent container is not considered "empty" by EPA standards unless it has been triple-rinsed.[10] Given the compound's hazard profile, it is advisable to dispose of the unrinsed container as hazardous solid waste rather than generating additional liquid waste from rinsing.[10]

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical waste.

    • Keep containers securely closed at all times, except when actively adding waste.[11]

    • Ensure containers are stored in a designated satellite accumulation area (SAA) near the point of generation.[11]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[12]

    • List all chemical constituents by their full name (no abbreviations or formulas) and estimate their concentrations.[8]

    • Clearly indicate the relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Final Disposal:

    • Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.

    • All collected hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal via incineration or other approved methods.[1]

    • Maintain meticulous records of waste generation and disposal as required by your institution and federal regulations.[13]

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a safer laboratory environment and uphold the highest standards of professional responsibility.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

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Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS: 63555-69-1) [4] In modern drug discovery, halogenated heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS: 63555-69-1) [4]

In modern drug discovery, halogenated heterocyclic amines are invaluable building blocks, often serving as bioisosteres for pyrimidines and benzenes. However, the unique structural properties that make them biologically active also dictate rigorous handling protocols. This guide provides authoritative, step-by-step operational and logistical procedures for safely managing 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine in a laboratory setting.

Mechanistic Toxicology & Hazard Profiling

To implement effective safety measures, scientists must understand the causality behind the chemical's hazards. The risk profile of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is driven by three distinct structural features:

  • The 1,3,4-Thiadiazole Core: This electron-deficient heteroaromatic ring is highly biologically active. Preliminary data on related thiadiazoles indicate strong interactions with cytochrome P450 enzymes, which can alter metabolic pathways and present unique toxicity profiles if systemically absorbed [3].

  • The 5-Bromo Substitution: The heavy halogen atom acts as a reactive electrophilic center. It makes the compound a known respiratory, skin, and eye irritant (Hazard Statements: H315, H319, H335) and classifies it under Acute Toxicity 4 (Oral, Dermal, Inhalation)[1].

  • The N-Cyclohexyl Group: Unlike simple amino-thiadiazoles, the bulky, non-polar cyclohexyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity drastically increases the rate of dermal penetration. If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), it can rapidly cross the stratum corneum, carrying the toxic pharmacophore directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly lipophilic, halogenated powders. The following PPE matrix is mandatory and grounded in OSHA/European Standard regulations [1] [2].

Protection ZoneRecommended EquipmentTechnical SpecificationMechanistic Rationale
Respiratory Particulate RespiratorNIOSH N95 / EN 149 P2/P3Mitigates inhalation of biologically active, aerosolized halogenated dust (H332).
Hands Double Nitrile Gloves>0.11mm thickness, extended cuffThe cyclohexyl group enhances lipophilicity; double-gloving delays solvent breakthrough and prevents dermal absorption (H312).
Eyes/Face Tight-Sealing GogglesANSI Z87.1 / EN166Protects ocular mucosa from fine powder dispersion and accidental solvent splash during solubilization.
Body Flame-Retardant Lab CoatTyvek sleeves for bulk handlingPrevents static-induced ignition of dust and provides a disposable barrier against persistent organic residues.

Operational Workflow & Methodologies

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Anti-Static Weighing and Closed Transfer

Fine brominated powders are highly susceptible to electrostatic dispersion.

  • Step 1: Environmental Verification. Turn on the fume hood and verify the digital airflow monitor reads >100 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Step 2: PPE Integrity Check. Don the required PPE.

    • Validation: Before putting on the outer pair of nitrile gloves, trap air inside them and roll the cuff to check for microscopic pinhole leaks.

  • Step 3: Static Mitigation. Place the sealed chemical vial and a tared, sealable reaction vial (e.g., a scintillation vial) into the hood. Pass an anti-static ionizer gun over both vials for 10 seconds.

    • Validation: Upon opening the source vial, the powder should rest heavily at the bottom without clinging to the upper glass walls.

  • Step 4: Mass Transfer. Using a grounded, anti-static micro-spatula, transfer the solid directly into the tared vial. Cap the receiving vial immediately before removing it from the balance area.

Protocol B: In-Hood Solubilization
  • Step 1: Solvent Introduction. Do not open the vial containing the weighed powder. Instead, use a vial with a septum cap.

  • Step 2: Injection. Draw your reaction solvent (e.g., DMSO) into a syringe and inject it directly through the septum into the closed vial.

    • Causality: Solvents drastically increase the dermal bioavailability of the compound. Keeping the system closed during the solid-to-liquid phase transition eliminates the risk of splashing highly concentrated, lipophilic solutions onto the operator.

G A 1. Environmental Control Verify Fume Hood (>100 fpm) B 2. PPE Donning Double Nitrile, N95, Goggles A->B Airflow Confirmed C 3. Material Handling Anti-static Closed Transfer B->C Barrier Secured D 4. Reaction Setup In-Hood Solubilization C->D Mass Verified E 5. Decontamination Alkaline/Solvent Surface Wipe D->E Reaction Sealed F 6. Waste Segregation Halogenated Organic Stream E->F Residue Cleared

Fig 1: Step-by-step operational workflow for handling halogenated thiadiazoles.

Emergency Response & Spill Mitigation

In the event of a powder spill outside of the fume hood, immediate and methodical action is required to prevent aerosolization.

  • Evacuate and Isolate: Step back from the spill, hold your breath, and instruct others to clear the immediate 5-meter radius.

  • Wet-Down Procedure: Do not dry sweep. Mechanical sweeping aerosolizes the biologically active powder, bypassing dermal protections and directly challenging respiratory PPE. Instead, cover the spill with absorbent laboratory pads.

  • Solvent Deactivation: Gently pour a wetting agent (water mixed with a mild surfactant or 10% bleach solution) over the pads. The surfactant breaks the surface tension of the lipophilic cyclohexyl group, allowing the powder to bind to the pad.

  • Collection: Using disposable plastic scoops, collect the wet mass and place it into a heavy-duty, sealable hazardous waste bag.

Waste Disposal & Environmental Logistics

Brominated thiadiazoles pose a severe threat to aquatic environments and must never be disposed of down the drain or in general trash.

  • Classification: Discarded material is classified under transportation regulations as "Toxic solid, organic, n.o.s." [1].

  • Segregation: All liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste carboys.

  • Chemical Incompatibility: Never mix brominated thiadiazole waste with strong mineral acids. Causality: Acidic conditions can degrade the thiadiazole ring and potentially evolve highly toxic hydrobromic acid (HBr) gas or other noxious sulfur/nitrogen oxides.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine
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